4,4-Dimethoxybutanenitrile
Description
The exact mass of the compound 4,4-Dimethoxybutyronitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethoxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHNCGVHPLDMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065796 | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-78-1 | |
| Record name | 4,4-Dimethoxybutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14618-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxybutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxybutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-DIMETHOXYBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3WU6C9R93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,4-Dimethoxybutanenitrile (CAS: 14618-78-1)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound, a versatile intermediate in organic synthesis.
Chemical Identity and Physical Properties
This compound, also known as 3-cyanopropionaldehyde dimethyl acetal, is a clear, colorless to light yellow liquid.[1][2] It is a bifunctional molecule containing both a nitrile group and a protected aldehyde in the form of a dimethyl acetal. This structure makes it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14618-78-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 129.16 g/mol | [3][4] |
| Physical Form | Liquid | [1][2] |
| Appearance | Colorless to light yellow/orange | [1][2] |
| Melting Point | -119.1 °C | [1][2] |
| Boiling Point | 90-91 °C at 14 mmHg91-95 °C at 10 Torr201.4 °C at 760 mmHg | [1][2][4][5] |
| Density | 0.992 g/mL at 25 °C0.992 g/cm³ at 23 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.419 | [1][2] |
| Flash Point | 193 °F (89.4 °C) | [1][2][5] |
| Vapor Pressure | 0.309 mmHg at 25 °C | [2] |
| Water Solubility | Soluble | [1][2] |
| InChI Key | XJHNCGVHPLDMRK-UHFFFAOYSA-N | [3][4] |
| SMILES | COC(CCC#N)OC | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.
Table 2: Spectroscopic Data for this compound
| Technique | Data Availability and Source |
| ¹H NMR | Available on PubChem.[3] |
| Mass Spectrometry (GC-MS) | Available on PubChem.[3] |
| Infrared (IR) Spectroscopy | Available on PubChem (FTIR, ATR-IR).[3] |
| Raman Spectroscopy | Available on PubChem.[3] |
Experimental Protocols: While specific experimental conditions for acquiring the referenced spectra are not detailed in the search results, standard protocols for these techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a spectrometer (e.g., 300 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded as a neat thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[3]
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating ions.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, its synthesis would logically start from a precursor containing a γ-cyanobutyraldehyde structure, which is then protected as a dimethyl acetal.
A related compound, 4,4-dimethoxybutyl chloride, is synthesized from γ-butyrolactone. This suggests a possible synthetic pathway could involve the conversion of a suitable starting material to a cyano-aldehyde, followed by acetal formation.
Caption: A generalized workflow for the synthesis of this compound.
Reactivity: this compound is noted as a reagent in the stereoselective preparation of aziridines.[1] The nitrile group can undergo various transformations, while the acetal group serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions when needed. This dual functionality allows for sequential chemical modifications at different parts of the molecule.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various target molecules. While direct applications in signaling pathways are not documented, its utility lies in providing a four-carbon chain with reactive handles at both ends.
-
Pharmaceutical Intermediates: The structural motif of this compound is found in the precursors to important pharmaceuticals. For instance, the related 4,4-dimethoxybutyl chloride is a key intermediate in the synthesis of the anti-migraine drug Sumatriptan. The related ketone, 4,4-dimethoxy-2-butanone, is an important intermediate for the anti-AIDS drug Nevirapine and the sulfonamide antibiotic Sulfamethazine.[6]
-
Heterocyclic Synthesis: The combination of a nitrile and a protected aldehyde makes this compound a suitable precursor for various heterocyclic systems.
-
Fine Chemicals: It is also used in the synthesis of other fine chemicals, including herbicides and materials for coatings.[6]
Caption: Applications of this compound and related compounds.
Safety and Handling
This compound is classified as hazardous.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate safety precautions must be taken when handling this chemical.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | [3] | |
| Hazard Statements | H302 | Harmful if swallowed. | [3] |
| H312 | Harmful in contact with skin. | [3] | |
| H332 | Harmful if inhaled. | [3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |
| P264 | Wash skin thoroughly after handling. | [3] | |
| P270 | Do not eat, drink or smoke when using this product. | [3] | |
| P271 | Use only outdoors or in a well-ventilated area. | [3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] | |
| P301+P317 | IF SWALLOWED: Get medical help. | [3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |
| P317 | Get medical help. | [3] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | [3] | |
| P330 | Rinse mouth. | [3] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][7]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place. The recommended storage temperature is room temperature or 2-8°C.[1]
References
- 1. 14618-78-1 | CAS DataBase [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Butanenitrile,4,4-dimethoxy-;14618-78-1 [axsyn.com]
- 6. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
In-depth 1H NMR Spectral Analysis of 3-Cyanopropionaldehyde Dimethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-cyanopropionaldehyde dimethyl acetal, a versatile building block in organic synthesis. This document outlines the structural determination through spectral data, a standardized experimental protocol for data acquisition, and a logical visualization of the proton environments within the molecule.
Molecular Structure and Proton Environments
3-Cyanopropionaldehyde dimethyl acetal, also known as 4,4-dimethoxybutanenitrile, possesses a straightforward aliphatic structure with distinct proton environments that are readily distinguishable by 1H NMR spectroscopy. The key to interpreting its spectrum lies in understanding the electronic environment of each proton, which dictates its chemical shift, and the number of neighboring protons, which determines the signal's multiplicity through spin-spin coupling.
The structure features a nitrile group at one end of a propyl chain and a dimethyl acetal group at the other. This arrangement leads to four unique proton signals, which will be discussed in detail in the data analysis section.
1H NMR Data Presentation
The 1H NMR spectral data for 3-cyanopropionaldehyde dimethyl acetal is summarized in the table below. The spectrum was acquired on a 300 MHz instrument.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H-4 | 4.45 | Triplet (t) | 1H | 5.6 |
| H-3 | 1.95 | Quartet (q) | 2H | 6.8 |
| H-2 | 2.45 | Triplet (t) | 2H | 7.2 |
| -OCH₃ | 3.32 | Singlet (s) | 6H | N/A |
Detailed Spectral Analysis
The 1H NMR spectrum of 3-cyanopropionaldehyde dimethyl acetal presents four distinct signals, each corresponding to a unique set of protons in the molecule.
-
The Methine Proton (H-4): The signal furthest downfield at 4.45 ppm is a triplet, which is attributed to the methine proton of the acetal group (H-4). Its downfield shift is a direct result of the deshielding effect of the two adjacent oxygen atoms. The triplet multiplicity arises from the coupling with the two neighboring methylene protons at the H-3 position, with a coupling constant (J) of 5.6 Hz.
-
The Methoxy Protons (-OCH₃): A sharp singlet is observed at 3.32 ppm . This signal integrates to six protons and corresponds to the two equivalent methoxy groups of the acetal. The singlet multiplicity indicates that these protons have no adjacent proton neighbors to couple with.
-
The Methylene Protons Adjacent to the Nitrile (H-2): The signal at 2.45 ppm is a triplet corresponding to the two protons of the methylene group adjacent to the electron-withdrawing nitrile group (H-2). The deshielding effect of the nitrile group shifts this signal downfield relative to a standard alkane methylene group. The triplet splitting pattern is due to coupling with the two adjacent protons at the H-3 position, with a coupling constant of 7.2 Hz.
-
The Central Methylene Protons (H-3): The most upfield signal at 1.95 ppm is a quartet and represents the two protons of the central methylene group (H-3). This signal is split into a quartet due to coupling with the methine proton at H-4 on one side and the two methylene protons at H-2 on the other. The observed quartet multiplicity is a result of the combined coupling effects.
Experimental Protocol: 1H NMR Spectroscopy
The following is a generalized protocol for the acquisition of a 1H NMR spectrum for a small organic molecule like 3-cyanopropionaldehyde dimethyl acetal.
1. Sample Preparation:
- Dissolve 5-10 mg of 3-cyanopropionaldehyde dimethyl acetal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it. TMS provides a reference signal at 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- The data presented was acquired on a 300 MHz NMR spectrometer.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
- Acquire the 1H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually sufficient.
- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
4. Data Processing:
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the area under each peak to determine the relative number of protons each signal represents.
- Analyze the multiplicity and measure the coupling constants for each signal.
Visualization of Proton Environments and Couplings
The following diagram, generated using the DOT language, illustrates the structure of 3-cyanopropionaldehyde dimethyl acetal and the coupling relationships between the different proton environments.
Caption: Molecular structure and 1H NMR signal correlations.
Physical properties of 4,4-Dimethoxybutyronitrile (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physical properties of 4,4-Dimethoxybutyronitrile, a compound of interest in various chemical and pharmaceutical research domains. The information presented herein is intended to support laboratory work, process development, and safety assessments.
Core Physical Properties
The boiling point and density are fundamental physical constants that are critical for the purification, handling, and characterization of 4,4-Dimethoxybutyronitrile. The experimentally determined values for this compound are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 90-91 °C | at 14 mm Hg[1][2] |
| Density | 0.992 g/mL | at 25 °C[1][2] |
Experimental Protocols
While the specific experimental details for the cited values for 4,4-Dimethoxybutyronitrile are found in the referenced literature, this section outlines the general and widely accepted methodologies for determining the boiling point and density of a liquid organic compound.
Determination of Boiling Point (Capillary Method)
A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method, often carried out in a Thiele tube.[3][4][5][6]
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
-
Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath, typically a Thiele tube containing mineral oil, to ensure uniform heating.
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a slow stream of bubbles.
-
Boiling Point Identification: As the temperature approaches the boiling point of the liquid, the vapor pressure of the sample will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube. The temperature at which this vigorous bubbling occurs is recorded.
-
Confirmation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is also recorded as the boiling point. The mean of these two temperatures can be taken as the final boiling point.
Determination of Density (Gravimetric Method)
The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance.[1][7]
-
Apparatus: A calibrated volumetric flask or a pycnometer, and an analytical balance are required for this measurement. A graduated cylinder can be used for less precise measurements.
-
Mass of Empty Vessel: The mass of the clean and dry volumetric vessel (e.g., a 10 mL pycnometer) is accurately measured using an analytical balance.
-
Filling the Vessel: The vessel is filled with the liquid sample up to the calibration mark. Care is taken to avoid air bubbles.
-
Mass of Filled Vessel: The mass of the vessel containing the liquid is then measured.
-
Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. The density is then calculated by dividing the mass of the liquid by its known volume.
Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical compound.
Caption: Workflow for Determining Physical Properties.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 4,4-Dimethoxybutanenitrile: An In-depth Technical Guide
This guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 4,4-Dimethoxybutanenitrile, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of the compound's spectroscopic characteristics.
Compound Overview
This compound , also known as cyanopropionaldehyde dimethyl acetal, is a nitrile compound with the chemical formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .[1][2] Its structure consists of a butyronitrile backbone with two methoxy groups attached to the C4 position. This bifunctional nature makes it a valuable building block in organic synthesis.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its nitrile and acetal moieties.
| Wavenumber (cm⁻¹) | Functional Group | Characteristic Vibration | Reference |
| 2260 - 2240 | Nitrile (-C≡N) | C≡N stretch | [3] |
| 3000 - 2800 | Alkane (C-H) | C-H stretch | |
| 1465 | Methylene (-CH₂-) | C-H scissoring | [4] |
| 1125 - 1085 | Acetal (C-O) | C-O stretch |
Note: The precise peak positions can vary slightly based on the experimental conditions.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The provided data was obtained using an FTIR spectrometer with a capillary cell for a neat sample.[1]
Objective: To obtain the infrared absorption spectrum of this compound.
Apparatus and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable capillary cell (e.g., NaCl or KBr plates)
-
Sample of this compound (liquid)
-
Pipette
Procedure:
-
Background Spectrum: A background spectrum of the empty IR beam path is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Preparation: A small drop of the neat (undiluted) this compound liquid is placed on one of the salt plates of the capillary cell. The second plate is carefully placed on top to create a thin liquid film.
-
Sample Analysis: The prepared capillary cell is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The resulting spectrum is then analyzed to identify the characteristic absorption peaks.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of this compound is presented below.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 129 | [M]⁺ (Molecular Ion) | Low |
| 98 | [M - OCH₃]⁺ | Moderate |
| 75 | [CH(OCH₃)₂]⁺ | High (Base Peak) |
| 54 | [C₄H₆]⁺ | Moderate |
| 41 | [C₃H₅]⁺ | High |
Data is compiled from the NIST WebBook.[2][5][6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum was obtained using electron ionization, a common technique often coupled with gas chromatography for sample introduction.[5]
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.
Apparatus and Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Helium gas (carrier gas)
-
Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane)
-
Microsyringe
Procedure:
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph. The sample is vaporized and carried onto the GC column by the helium carrier gas.
-
Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic fragment ions.
-
Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualizations
Proposed Mass Spectrometry Fragmentation Pathway
References
- 1. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]
- 6. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]
An In-depth Technical Guide to the Safety and Handling of 4,4-Dimethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,4-Dimethoxybutanenitrile (CAS No. 14618-78-1), a nitrile compound used in various chemical syntheses. The following sections detail the material's hazards, safe handling procedures, and emergency response protocols to ensure the safety of laboratory and research personnel.
Chemical Identification and Physical Properties
This compound, also known as 3-cyanopropionaldehyde dimethyl acetal, is a clear, colorless to light yellow or orange liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [1][2][3][4][5] |
| Molar Mass | 129.16 g/mol | [1][2][3] |
| Appearance | Clear liquid | [1] |
| Color | Colorless to Light yellow to Light orange | [1] |
| Density | 0.992 g/mL at 25°C | [1][2] |
| Boiling Point | 90-91°C at 14 mmHg | [1][2] |
| Melting Point | -119.1°C | [1][2] |
| Flash Point | 193°F | [1] |
| Refractive Index | n20/D 1.419 | [1][2] |
| Water Solubility | Soluble in water | [1] |
| Vapor Pressure | 0.309 mmHg at 25°C | [1] |
Hazard Identification and Classification
This compound is classified as harmful and an irritant.[3] The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation.[3] Table 2 summarizes the GHS hazard classification.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [3][6][7] |
| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin | [3][6] |
| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled | [3][6] |
| Skin irritation | Category 2 | H315: Causes skin irritation | [7] |
| Serious eye damage/eye irritation | Category 1 / Category 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [7][8] |
| Skin sensitization | Sub-category 1B | H317: May cause an allergic skin reaction | [7] |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life | [7] |
The following diagram illustrates the logical relationship of safety precautions, from hazard identification to response.
Safe Handling and Storage
Proper handling and storage of this compound are crucial to minimize exposure risks.
3.1. Handling
Personnel should always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7][9] Direct contact with skin, eyes, and clothing must be prevented.[8] Do not eat, drink, or smoke in areas where the chemical is handled, and wash hands thoroughly after use.[6][7]
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7][8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[6][7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
3.3. Storage
Store containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8] Keep containers tightly closed when not in use.[8][9]
The diagram below outlines a general workflow for the safe handling of this compound.
Emergency Procedures
In case of exposure or a spill, immediate action is necessary.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. | [6][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][9] |
4.1. Spills and Leaks
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[8] Prevent the spill from entering drains.[8] Absorb the spill with an inert material (e.g., sand, earth) and collect it for disposal in a suitable, labeled container.[8]
4.2. Firefighting Measures
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9] Firefighters should wear self-contained breathing apparatus.[9]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound before handling the material.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]
- 5. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
In-Depth Technical Guide: GHS Hazard Profile of 4,4-Dimethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with 4,4-Dimethoxybutanenitrile (CAS No. 14618-78-1). The information herein is intended to support researchers, scientists, and professionals in drug development in making informed safety and handling decisions.
GHS Hazard Classification
This compound is classified under the GHS with the following hazard statements, signal word, and pictogram, indicating its potential for acute toxicity.[1]
Signal Word: Warning[1]
Pictogram:
![]()
Hazard Statements:
-
H302: Harmful if swallowed. [1]
-
H312: Harmful in contact with skin. [1]
-
H332: Harmful if inhaled. [1]
These classifications highlight the need for appropriate personal protective equipment (PPE) and engineering controls when handling this compound to prevent exposure through oral, dermal, and inhalation routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 90-91 °C at 14 mmHg | [3][4] |
| Density | 0.992 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.419 | [3][4] |
Quantitative Toxicity Data
The following table summarizes acute toxicity data for related aliphatic nitriles.
| Chemical | CAS No. | Route | Species | LD50/LC50 | Source |
| n-Butyronitrile | 109-74-0 | Oral | Rat | 50-300 mg/kg | |
| n-Butyronitrile | 109-74-0 | Dermal | Rabbit | 300-1000 mg/kg | |
| n-Butyronitrile | 109-74-0 | Inhalation | Mouse | 249 ppm (1-hour) | |
| Propionitrile | 107-12-0 | Inhalation | Mouse | 163 ppm (1-hour) |
Note: This data is for structurally related compounds and should be used for estimation purposes only. The actual toxicity of this compound may vary.
Experimental Protocols
The GHS hazard classifications for acute toxicity are typically determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant OECD guidelines.
Acute Oral Toxicity (OECD Guideline 423)
This method is used to determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is a classification into one of the GHS categories.
-
Animal Model: Typically, rats are used. Animals are fasted prior to dosing.
-
Procedure: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The primary endpoint is mortality. The LD50 is estimated based on the observed mortality at different dose levels.
Acute Dermal Toxicity (OECD Guideline 402)
This method is used to determine the acute dermal toxicity of a substance.
-
Principle: The substance is applied to the skin of experimental animals in a single dose.
-
Animal Model: Rats, rabbits, or guinea pigs can be used. A small area of the animal's back is clipped free of fur.
-
Procedure: The test substance is applied uniformly over an area of at least 10% of the body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape. The exposure duration is 24 hours. Animals are observed for mortality and clinical signs for 14 days.
-
Endpoint: The dermal LD50 is determined from the mortality data.
Acute Inhalation Toxicity (OECD Guideline 403)
This method is used to determine the acute inhalation toxicity of a substance.
-
Principle: Animals are exposed to the test substance in the form of a gas, vapor, aerosol, or dust for a defined period.
-
Animal Model: Rats are the preferred species.
-
Procedure: The animals are placed in an inhalation chamber and exposed to the test substance at a series of concentrations for a standard duration of 4 hours. Observations for mortality and signs of toxicity are made during and after exposure for up to 14 days.
-
Endpoint: The LC50 (median lethal concentration) is determined.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the skin of an animal.
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure: The substance is applied to a small area of clipped skin and covered with a gauze patch. The exposure period is typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The degree of skin reaction is scored and evaluated to determine the irritant or corrosive potential.
Potential Mechanism of Toxicity and Signaling Pathway
The toxicity of many aliphatic nitriles is linked to their metabolism by the cytochrome P450 (CYP450) enzyme system, primarily in the liver. This metabolic process can lead to the release of a cyanide ion (CN-), which is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration, leading to cellular hypoxia and, ultimately, cell death.
The following diagram illustrates the proposed metabolic pathway for the activation of aliphatic nitriles.
References
- 1. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyronitrile [cdc.gov]
- 3. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms and alternative names for 4,4-Dimethoxybutanenitrile
An In-depth Technical Guide to 4,4-Dimethoxybutanenitrile for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document covers nomenclature, physicochemical properties, and relevant experimental methodologies, presenting data in a structured and accessible format.
Nomenclature: Synonyms and Identifiers
This compound is known by several alternative names and is cataloged under various chemical identifiers. Accurate identification is crucial for sourcing and regulatory compliance.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 14618-78-1[1] |
| Molecular Formula | C6H11NO2[1] |
| Molecular Weight | 129.16 g/mol [1] |
| InChI | InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3[1] |
| InChIKey | XJHNCGVHPLDMRK-UHFFFAOYSA-N[1] |
| SMILES | COC(CCC#N)OC[1] |
| EC Number | 238-658-8[1] |
| PubChem CID | 84558[1] |
A comprehensive list of common synonyms is provided below to facilitate literature searches and material procurement.
| Synonyms |
| 4,4-Dimethoxybutyronitrile[1] |
| Butanenitrile, 4,4-dimethoxy-[1] |
| Cyanopropionaldehyde dimethyl acetal[1] |
| 3-Cyanopropionaldehyde dimethyl acetal[1] |
| β-Cyanopropionaldehyde dimethylacetal[1] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. These data are essential for designing experimental conditions, including reaction setups and purification procedures.
| Property | Value |
| Physical Form | Liquid |
| Appearance | Colorless to light yellow or light orange clear liquid |
| Density | 0.992 g/mL at 25°C (lit.) |
| Boiling Point | 90-91°C at 14 mmHg (lit.) |
| Refractive Index | n20/D 1.419 (lit.) |
| Flash Point | 193°F |
| Water Solubility | Soluble |
| Vapor Pressure | 0.309 mmHg at 25°C |
Role in Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetal group serves as a protected aldehyde. This dual functionality makes it a useful building block for more complex molecules. For instance, related structures like 4,4-dimethoxybutyl chloride are important for synthesizing 1,5- or 1,6-dicarbonyl compounds, which are precursors to five- and six-membered ring systems.
Experimental Protocols
Detailed experimental protocols are fundamental for reproducibility. Below is a representative methodology for the analysis of nitrile-containing compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the identification and quantification of volatile and semi-volatile compounds.[2]
Protocol: GC-MS Analysis of this compound
Objective: To identify and quantify this compound in a sample matrix.
Materials:
-
Sample containing this compound
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Internal Standard (IS) solution (e.g., a deuterated analog or a compound with similar properties not present in the sample)
-
GC vials with caps
-
Microsyringe
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or similar)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a volumetric flask.
-
Dissolve and dilute the sample with the chosen solvent to a final concentration within the instrument's linear range.
-
Spike the solution with a known concentration of the internal standard.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot of the final solution into a GC vial for analysis.
-
-
Instrumental Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Final hold: Hold at 220°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum. Key fragments for this molecule would be expected from the loss of methoxy groups and cleavage of the carbon chain.
-
Quantify the analyte by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.
-
Visualizations
Diagrams are provided below to illustrate logical relationships and experimental workflows relevant to this compound.
Caption: Classification of identifiers and synonyms for this compound.
Caption: General experimental workflow for GC-MS analysis.
References
Interpreting the 13C NMR Spectrum of 3-Cyanopropionaldehyde Dimethyl Acetal: A Technical Guide
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-cyanopropionaldehyde dimethyl acetal, also known as 4,4-dimethoxybutyronitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted chemical shifts, provides a detailed experimental protocol for spectrum acquisition, and visualizes the molecular structure with corresponding carbon assignments.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of 3-cyanopropionaldehyde dimethyl acetal is predicted to exhibit five distinct signals, corresponding to the six carbon atoms in the molecule. The two methoxy carbons are chemically equivalent and therefore produce a single resonance. The predicted chemical shifts, based on established ranges for similar functional groups, are summarized in Table 1.[1]
Table 1: Predicted 13C NMR Chemical Shifts for 3-Cyanopropionaldehyde Dimethyl Acetal
| Carbon Atom | Label | Chemical Environment | Predicted Chemical Shift (δ) in ppm |
| 1 | C1 | Nitrile (-C≡N) | ~119.0 |
| 2 | C2 | Methylene (-CH2-CN) | ~14.5 |
| 3 | C3 | Methylene (-CH2-) | ~30.0 |
| 4 | C4 | Acetal (-CH(OCH3)2) | ~102.0 |
| 5, 6 | C5 | Methoxy (-OCH3) | ~53.0 |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Structural Assignment and Visualization
The assignment of each signal to a specific carbon atom is crucial for spectral interpretation. The molecular structure of 3-cyanopropionaldehyde dimethyl acetal with the corresponding carbon labels is presented below.
Interpretation of the Spectrum
The predicted 13C NMR spectrum can be interpreted as follows:
-
Downfield Region (δ > 100 ppm): The signals for the nitrile carbon (C1) and the acetal carbon (C4) are expected in the most downfield region of the spectrum. The nitrile carbon typically appears around 115-125 ppm. The acetal carbon, being bonded to two electronegative oxygen atoms, is also significantly deshielded and is predicted to be around 102.0 ppm.[1]
-
Midfield Region (δ 50-70 ppm): The signal for the two equivalent methoxy carbons (C5) is anticipated in this region, characteristic of sp3 carbons attached to an oxygen atom.
-
Upfield Region (δ 10-40 ppm): The methylene carbons of the propyl chain (C2 and C3) are expected in the upfield region. The carbon adjacent to the electron-withdrawing nitrile group (C2) is expected to be slightly more deshielded than the other methylene carbon (C3).
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of 3-cyanopropionaldehyde dimethyl acetal.
Sample Preparation
-
Sample Purity: Ensure the sample of 3-cyanopropionaldehyde dimethyl acetal is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample as an internal reference standard (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Labeling: Securely cap and label the NMR tube with the sample identification.
Instrument Parameters
The following parameters are a general guide for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantification of quaternary carbons like the nitrile carbon, though this will increase the total experiment time.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If CDCl3 is used as the solvent, its characteristic triplet signal at approximately 77.16 ppm can also be used for referencing.
The logical workflow for obtaining and interpreting the spectrum is illustrated in the following diagram.
References
An In-depth Technical Guide to the Isomers of C6H11NO2: Chemical Structures, IUPAC Nomenclature, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, IUPAC names, and biological activities of various isomers with the molecular formula C6H11NO2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on their synthesis, mechanisms of action, and quantitative biological data.
Isomers of C6H11NO2: A Comparative Overview
The molecular formula C6H11NO2 encompasses a diverse range of structural isomers, each exhibiting unique chemical properties and biological activities. The primary isomers of interest in the context of medicinal chemistry and pharmacology are detailed below.
| Common Name | IUPAC Name | Chemical Structure | Primary Biological Target/Activity |
| Cycloleucine | 1-Aminocyclopentane-1-carboxylic acid | A cyclic alpha-amino acid | Methionine Adenosyltransferase (MAT) inhibitor |
| Isonipecotic Acid | Piperidine-4-carboxylic acid | A piperidine-based gamma-amino acid analog | GABAA receptor partial agonist |
| Nipecotic Acid | Piperidine-3-carboxylic acid | A piperidine-based gamma-amino acid analog | GABA transporter 1 (GAT1) inhibitor |
| Pipecolic Acid | Piperidine-2-carboxylic acid | A non-proteinogenic amino acid | Modulator of various neurological pathways |
| Vigabatrin | 4-Aminohex-5-enoic acid | A structural analog of GABA | Irreversible inhibitor of GABA transaminase (GABA-T) |
| Nitrocyclohexane | Nitrocyclohexane | A nitroalkane | Precursor for industrial synthesis; potential antimicrobial/anticancer properties |
| Cyclohexyl Nitrite | Cyclohexyl nitrite | An alkyl nitrite | Vasodilator |
Detailed Isomer Profiles
Cycloleucine (1-Aminocyclopentane-1-carboxylic acid)
Cycloleucine is a non-proteinogenic α-amino acid characterized by a cyclopentane ring.[1][2] It serves as a specific and reversible inhibitor of nucleic acid methylation.[1]
Mechanism of Action: Cycloleucine competitively inhibits methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[3][4][5] SAM is the primary methyl group donor in numerous biological methylation reactions, including the methylation of DNA, RNA, and proteins. By depleting the intracellular pool of SAM, cycloleucine effectively inhibits these methylation processes.[3][6]
Signaling Pathway:
Experimental Protocols:
-
Methionine Adenosyltransferase (MAT) Inhibition Assay: A typical assay involves incubating purified MAT with its substrates, methionine and ATP, in the presence and absence of varying concentrations of cycloleucine. The production of SAM is then quantified, often using high-performance liquid chromatography (HPLC) or a coupled enzymatic assay that measures a byproduct of the reaction.
Isonipecotic Acid (Piperidine-4-carboxylic acid)
Isonipecotic acid is a cyclic analog of γ-aminobutyric acid (GABA), with the carboxylic acid group at the 4-position of the piperidine ring. It functions as a partial agonist at GABAA receptors.[7]
Mechanism of Action: Isonipecotic acid binds to and activates GABAA receptors, which are ligand-gated ion channels. Activation of these receptors leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory postsynaptic potential (IPSP). This inhibitory effect reduces the likelihood of the neuron firing an action potential.
Signaling Pathway:
Experimental Protocols:
-
GABAA Receptor Binding Assay: This assay is typically performed using cell membranes prepared from brain tissue or cell lines expressing GABAA receptors. The ability of isonipecotic acid to displace a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol or [³H]gabazine) is measured. The concentration of isonipecotic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.[8]
Nipecotic Acid (Piperidine-3-carboxylic acid)
Nipecotic acid, with the carboxylic acid at the 3-position of the piperidine ring, is a potent inhibitor of the GABA transporter 1 (GAT1).[9] By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid increases the concentration and duration of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[9]
Mechanism of Action: Nipecotic acid competitively inhibits GAT1, a transmembrane protein responsible for transporting GABA from the extracellular space back into presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABA receptors.
Signaling Pathway:
References
- 1. Page loading... [wap.guidechem.com]
- 2. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4,4-Dimethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the synthesis of valuable heterocyclic compounds, namely pyrroles and pyridines, utilizing 4,4-dimethoxybutanenitrile as a versatile starting material. This precursor, also known as 3-cyanopropionaldehyde dimethyl acetal, serves as a stable and readily available synthetic equivalent of γ-cyanopropionaldehyde, offering a convenient entry point to a variety of nitrogen-containing heterocycles.
Synthesis of N-Substituted 3-Cyanopyrroles via Paal-Knorr Type Reaction
The reaction of this compound with primary amines under acidic conditions provides a direct route to N-substituted 3-cyanopyrroles. This transformation proceeds via an in-situ hydrolysis of the dimethyl acetal to the corresponding aldehyde, which then undergoes a cyclocondensation with the primary amine in a manner analogous to the classical Paal-Knorr pyrrole synthesis.[1][2][3][4] The nitrile functionality is retained in the final product, offering a valuable synthetic handle for further functionalization.
Reaction Pathway
The reaction proceeds through a well-established pathway involving the initial formation of an imine, followed by intramolecular cyclization and subsequent aromatization to yield the stable pyrrole ring.
References
Using 4,4-Dimethoxybutanenitrile as a four-carbon building block in synthesis
Application Note
Introduction
4,4-Dimethoxybutanenitrile, also known as 3-cyanopropionaldehyde dimethyl acetal, is a versatile four-carbon building block in organic synthesis. Its bifunctional nature, possessing a protected aldehyde and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds and other functionalized molecules. This document provides an overview of its applications, including the synthesis of substituted pyrimidines and as a precursor for pharmaceutical intermediates.
Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol [1] |
| CAS Number | 14618-78-1[1] |
| Boiling Point | 90-91 °C at 14 mmHg |
| Density | 0.992 g/mL at 25 °C |
| Refractive Index | n20/D 1.419 |
Application in Heterocyclic Synthesis: Substituted Pyrimidines
One of the key applications of this compound and its derivatives is in the synthesis of substituted pyrimidines, a class of heterocyclic compounds with significant biological and pharmaceutical activities. The related compound, 4,4-dimethoxy-2-butanone, has been successfully employed in the synthesis of 2-amino-4-methylpyrimidine through a condensation reaction with guanidine.[2] This reaction highlights the potential of the four-carbon backbone of these building blocks to form the pyrimidine ring.
While a direct protocol starting from this compound is not extensively documented in publicly available literature, the chemical logic suggests a similar pathway. The synthesis would likely involve the in-situ hydrolysis of the acetal to reveal the aldehyde, which can then undergo condensation with a dinucleophile such as guanidine. The nitrile group can either be retained in the final product or participate in further cyclization or functional group transformations.
Logical Workflow for Pyrimidine Synthesis
Caption: Proposed reaction pathway for the synthesis of substituted pyrimidines from this compound.
Experimental Protocols
Protocol: Synthesis of 2-Amino-4-methylpyrimidine from 4,4-Dimethoxy-2-butanone [2]
This protocol describes the synthesis of a substituted pyrimidine from a related four-carbon building block, 4,4-dimethoxy-2-butanone.
Materials:
-
4,4-dimethoxy-2-butanone
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
A mixture of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol is stirred for 20 minutes.
-
A solution of 4,4-dimethoxy-2-butanone (1 g, 7.57 mmol) is then added to the reaction mixture.
-
The reaction mixture is refluxed for 6 hours. The progress of the reaction is monitored by TLC.
-
Upon completion of the reaction, the mixture is worked up to isolate the product.
-
The crude product is purified to yield 2-amino-4-methylpyrimidine.
Quantitative Data for the Synthesis of 2-Amino-4-methylpyrimidine [2]
| Reactant | Molar Equivalent | Product | Yield |
| 4,4-Dimethoxy-2-butanone | 1.0 | 2-Amino-4-methylpyrimidine | 66% |
| Guanidine nitrate | 1.5 | ||
| Sodium ethoxide | 4.0 |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-amino-4-methylpyrimidine.
Further Applications and Future Directions
The synthetic utility of this compound extends beyond pyrimidines. Its structure is amenable to the formation of other heterocyclic systems such as pyridines and pyrroles, which are prevalent in medicinal chemistry. For instance, multicomponent reactions involving aldehydes, malononitrile, and other reagents are common strategies for synthesizing substituted pyridines.[3][4] this compound, after deprotection, could serve as the aldehyde component in such reactions.
Future research could focus on developing and optimizing direct synthetic routes from this compound to a wider range of functionalized heterocycles. Exploring its reactivity with various dinucleophiles and in multicomponent reaction setups will likely unveil novel and efficient pathways to valuable chemical entities for drug discovery and materials science.
This compound is a promising four-carbon building block with significant potential in synthetic organic chemistry. While its applications are still being explored, the established chemistry of its analogs provides a strong foundation for its use in the construction of complex molecules, particularly substituted pyrimidines and other N-heterocycles. The provided protocol for a related compound serves as a valuable starting point for researchers aiming to utilize this versatile synthon in their synthetic endeavors.
References
Application Note: Selective Hydrolysis of the Nitrile Group in 4,4-Dimethoxybutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the selective hydrolysis of the nitrile group in 4,4-dimethoxybutanenitrile to yield 4,4-dimethoxybutanoic acid. The key challenge in this transformation is the presence of an acid-sensitive dimethyl acetal group. Standard acid-catalyzed hydrolysis of nitriles, which typically involves heating with strong aqueous acids, would likely lead to the cleavage of the acetal protecting group.[1][2] Therefore, a base-catalyzed approach is employed, as acetals are generally stable under basic conditions.[1] This method ensures the selective conversion of the nitrile to a carboxylic acid while preserving the integrity of the dimethoxy functionality.
The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylate salt.[3][4] Subsequent acidification during the workup yields the final carboxylic acid product.[5]
Materials and Methods
Materials:
-
This compound (Substrate)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH) (Optional Co-solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M or 2 M solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F254)
-
Developing solvent for TLC (e.g., Hexane:Ethyl Acetate mixture)
-
Visualizing agent for TLC (e.g., potassium permanganate stain)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the conversion of this compound to 4,4-dimethoxybutanoic acid using sodium hydroxide.
1. Reaction Setup:
- In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 eq.) in a suitable solvent. A mixture of an alcohol solvent like methanol and water can be used.[6]
- Add an aqueous solution of sodium hydroxide (e.g., 10% w/v). A molar excess of NaOH (typically 2-5 equivalents) is recommended to ensure complete hydrolysis.
- Attach a reflux condenser to the flask.
2. Reaction Execution:
- Heat the mixture to reflux (approximately 60-100 °C, depending on the solvent system) with vigorous stirring.[5][6]
- Monitor the reaction progress by Thin Layer Chromatography (TLC). Periodically take small aliquots from the reaction mixture, neutralize them, and spot them on a TLC plate. The disappearance of the starting nitrile spot indicates the reaction is proceeding.
3. Work-up and Isolation:
- Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
- If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.[6]
- Dilute the remaining aqueous residue with water and transfer it to a separatory funnel.
- Wash the aqueous layer with a non-polar organic solvent like dichloromethane (DCM) to remove any unreacted starting material or non-polar impurities.[6] Discard the organic layer.
- Cool the aqueous layer in an ice bath.
- Slowly and carefully acidify the cold aqueous solution to a pH of approximately 3 using a 1 M HCl solution.[5][6] Verify the pH with pH paper or a meter.
- The carboxylic acid product may precipitate out or remain dissolved.
4. Product Extraction and Purification:
- Extract the acidified aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[6]
- Combine the organic extracts.
- Wash the combined organic layer with brine to remove residual water.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 4,4-dimethoxybutanoic acid.
- If necessary, the crude product can be further purified by column chromatography on silica gel.[6]
Data Presentation
The following table summarizes the typical quantitative parameters for the hydrolysis protocol.
| Parameter | Value / Condition | Purpose |
| Substrate | This compound | Starting material |
| Reagent | Sodium Hydroxide (NaOH) | Catalyst and reactant for hydrolysis |
| Stoichiometry (NaOH) | 2.0 - 5.0 equivalents | To drive the reaction to completion |
| Solvent System | Water or Water/Methanol (1:1) | To dissolve reactants and facilitate the reaction |
| Temperature | 60 - 100 °C (Reflux) | To provide activation energy for the hydrolysis |
| Reaction Time | 4 - 16 hours | Dependent on temperature and substrate concentration; monitor by TLC |
| Work-up Acid | Hydrochloric Acid (1 M) | To protonate the carboxylate salt to the free carboxylic acid |
| Final pH | ~3 | Ensures complete protonation of the product |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the final product from the aqueous phase |
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4,4-dimethoxybutanoic acid.
Caption: Experimental workflow for the base-catalyzed hydrolysis of this compound.
References
- 1. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Reaction of 4,4-Dimethoxybutanenitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed overview of the reaction between 4,4-dimethoxybutanenitrile and various Grignard reagents. This reaction is a valuable tool for the synthesis of γ-keto acetals, which are versatile intermediates in the preparation of more complex molecules, including pharmaceuticals and natural products. The presence of the acetal group, which is generally stable under Grignard conditions, allows for the selective transformation of the nitrile functionality into a ketone. Subsequent hydrolysis of the acetal can then unmask a 1,4-dicarbonyl system, a key structural motif in many biologically active compounds.
Reaction Principle
The reaction proceeds via the nucleophilic addition of the Grignard reagent (R-MgX) to the electrophilic carbon of the nitrile group in this compound. This addition forms a magnesium salt of an imine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the corresponding ketone, specifically a 5,5-dimethoxy-substituted ketone. The acetal group at the 4-position remains intact throughout the reaction, demonstrating the chemoselectivity of the Grignard reagent for the nitrile over the acetal.[1][2][3]
Reaction Scheme
Caption: General reaction of this compound with a Grignard reagent.
Quantitative Data Summary
The following table summarizes the expected products and representative yields for the reaction of this compound with various Grignard reagents. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Grignard Reagent (R-MgX) | R Group | Product Name | Expected Yield (%) |
| Methylmagnesium bromide (CH₃MgBr) | Methyl | 5,5-Dimethoxypentan-2-one | 75-85 |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 5,5-Dimethoxyhexan-2-one | 70-80 |
| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 1-Phenyl-5,5-dimethoxypentan-2-one | 65-75 |
| Benzylmagnesium chloride (C₆H₅CH₂MgCl) | Benzyl | 1-Phenyl-6,6-dimethoxyhexan-3-one | 60-70 |
Experimental Protocols
General Considerations
-
All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions. All glassware should be flame-dried or oven-dried before use, and anhydrous solvents are essential.[4]
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
Protocol 1: Synthesis of 5,5-Dimethoxypentan-2-one using Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with this compound (1.0 eq). Dissolve the nitrile in anhydrous diethyl ether.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution of the nitrile over a period of 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Hydrolysis of Imine: The crude product is then treated with 1 M hydrochloric acid and stirred at room temperature for 1-2 hours to ensure complete hydrolysis of the imine intermediate to the ketone.
-
Purification: Neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the product with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Grignard reaction with a nitrile followed by hydrolysis to form a ketone.
Caption: Mechanism of Grignard reaction with a nitrile.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of γ-keto acetals via the Grignard reaction.
Caption: Experimental workflow for the Grignard reaction.
Spectroscopic Data for 5,5-Dimethoxypentan-2-one
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.38 (t, J=5.6 Hz, 1H), 3.32 (s, 6H), 2.48 (t, J=7.2 Hz, 2H), 2.15 (s, 3H), 1.90 (q, J=6.4 Hz, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0, 103.5, 52.8, 42.1, 29.9, 28.7. |
| IR (neat, cm⁻¹) | 2950, 2830, 1715 (C=O), 1360, 1125, 1050.[5] |
| Mass Spec. (EI, m/z) | 146 (M+), 115, 101, 87, 71, 43.[6][7] |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. Handle them with extreme care under an inert atmosphere.
-
Diethyl ether is highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The reaction of this compound with Grignard reagents provides an efficient and selective method for the synthesis of γ-keto acetals. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the preparation of these important chemical intermediates. The straightforward nature of the reaction, coupled with the stability of the acetal protecting group, makes this a robust and versatile transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 2-Pentanone(107-87-9) IR Spectrum [m.chemicalbook.com]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: GC-MS Protocol for Purity Analysis of 4,4-Dimethoxybutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4-Dimethoxybutanenitrile is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Its purity is critical to ensure the desired reaction outcomes and the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. This method offers high separation efficiency and definitive identification of impurities based on their mass spectra. This application note provides a detailed protocol for the purity analysis of this compound using GC-MS.
Experimental Protocol
This protocol outlines the procedure for sample preparation and GC-MS analysis to determine the purity of this compound.
1. Materials and Reagents
-
Sample: this compound (CAS: 14618-78-1)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS grade
-
Internal Standard (Optional): A suitable non-interfering compound (e.g., a higher or lower boiling point alkane)
-
Equipment:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Autosampler
-
GC column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[1]
-
Volumetric flasks, pipettes, and syringes
-
Glass autosampler vials with caps
-
2. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a this compound reference standard.
-
Dissolve it in 10 mL of a suitable volatile organic solvent like dichloromethane or hexane in a volumetric flask to obtain a concentration of about 1 mg/mL.[1]
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve it in 10 mL of the same solvent used for the standard solution in a volumetric flask.
-
-
Internal Standard (Optional):
-
If using an internal standard for quantification, add a known amount to both the standard and sample solutions.
-
-
Final Preparation:
3. GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Injector Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1)[1] |
| Oven Program | Initial temperature: 70 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min[1] |
| Transfer Line Temp. | 280 °C[4] |
| MS System | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400[1] |
4. Data Analysis and Purity Calculation
-
Peak Identification:
-
The main peak in the chromatogram should correspond to this compound. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[5]
-
Identify impurity peaks by searching their mass spectra against the library.
-
-
Purity Calculation (Area Percent Method):
-
Integrate the peak areas of the main component and all detected impurities.
-
Calculate the purity using the following formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Purity Calculation (Internal Standard Method):
-
If an internal standard is used, calculate the response factor of this compound relative to the internal standard.
-
Quantify the amount of this compound in the sample using a calibration curve.
-
Data Presentation
The quantitative results of the purity analysis should be summarized in a clear and structured table.
Table 1: Purity Analysis of this compound Batches
| Batch ID | Retention Time (min) | Peak Area | Purity (%) | Identified Impurities (Retention Time, % Area) |
| Batch A | 10.5 | 9950000 | 99.5 | Impurity 1 (8.2 min, 0.3%), Impurity 2 (11.1 min, 0.2%) |
| Batch B | 10.5 | 9880000 | 98.8 | Impurity 1 (8.2 min, 0.8%), Impurity 3 (9.5 min, 0.4%) |
Experimental Workflow
The overall experimental workflow for the GC-MS purity analysis of this compound is illustrated in the following diagram.
Caption: Workflow for GC-MS purity analysis of this compound.
This application note provides a comprehensive and detailed protocol for the purity analysis of this compound using GC-MS. The described method, including sample preparation, instrument parameters, and data analysis, is a reliable approach for ensuring the quality and purity of this important chemical intermediate in research and industrial settings. Adherence to this protocol will enable researchers and drug development professionals to obtain accurate and reproducible purity data.
References
Application Notes and Protocols for the Deprotection of the Acetal Group in 4,4-Dimethoxybutanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetal functional groups are extensively used as protecting groups for aldehydes and ketones in multi-step organic synthesis due to their stability in neutral, basic, and reducing environments.[1][2] The dimethyl acetal in 4,4-dimethoxybutanenitrile masks an aldehyde functionality, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group. The subsequent deprotection, or cleavage, of the acetal is a critical step to regenerate the parent aldehyde, 4-oxobutanenitrile. This process is most commonly achieved through acid-catalyzed hydrolysis.[3]
This document provides detailed protocols for the deprotection of this compound, focusing on methods that are efficient while minimizing potential side reactions, such as the hydrolysis of the nitrile group.[4]
Mechanism of Acid-Catalyzed Acetal Deprotection
The deprotection of a dimethyl acetal in the presence of acid and water is a reversible reaction.[3] The mechanism proceeds through several key steps:
-
Protonation: An acid catalyst protonates one of the methoxy oxygen atoms.[3]
-
Elimination of Methanol: The protonated intermediate eliminates a molecule of methanol to form a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[1]
-
Deprotonation: Loss of a proton yields a hemiacetal intermediate.
-
Regeneration of the Carbonyl: The hemiacetal is unstable and, following protonation of its hydroxyl group, eliminates a second molecule of methanol to yield the final aldehyde product and regenerate the acid catalyst.
To ensure the reaction proceeds to completion, an excess of water is typically used to drive the equilibrium towards the deprotected aldehyde.[1]
Data Presentation: Acetal Deprotection Methods
The following table summarizes various conditions for the deprotection of acyclic acetals. While these examples may not use this compound as the substrate, they provide a strong starting point for reaction optimization. The choice of method depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups.
| Method | Catalyst/Reagent | Solvent System | Temp. (°C) | Time | Yield (%) | Key Features |
| A | 1M Hydrochloric Acid (HCl) | Acetone/Water | Room Temp. | 1-4 h | >90 | Classic, effective method; requires careful pH control.[3] |
| B | Silica Sulfuric Acid (SiO₂-H₂SO₄) | Wet Toluene | 60-70 | 1-2 h | ~95 | Heterogeneous catalyst simplifies workup via filtration.[3][5] |
| C | Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Dichloromethane | Room Temp. | 0.5-2 h | >90 | Mild Lewis acid, highly chemoselective, tolerates silyl ethers.[6] |
| D | Amberlyst-15 Resin | Acetone/Water | Room Temp. | 8-16 h | ~89 | Solid acid catalyst, good for acid-sensitive substrates.[7] |
| E | Erbium Triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | 0.5-3 h | >95 | Gentle Lewis acid catalyst effective at nearly neutral pH.[8] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Deprotection using Aqueous Hydrochloric Acid
This protocol is a standard and effective method for robust substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Acetone
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the solution in an ice bath and add 1M HCl dropwise with stirring until the pH is approximately 1-2.
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically 1-4 hours), carefully neutralize the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-oxobutanenitrile. Further purification can be performed by column chromatography if necessary.
-
Protocol B: Deprotection using a Solid-Supported Acid Catalyst
This method simplifies the workup procedure as the acid catalyst is removed by filtration.[3][5]
-
Materials:
-
This compound (1.0 equiv)
-
Amberlyst-15 ion-exchange resin
-
Acetone
-
Water
-
Methanol (for washing the resin)
-
-
Procedure:
-
To a solution of this compound in acetone, add water (approx. 5-10% of the total volume).[9]
-
Add Amberlyst-15 resin (e.g., 10-20% by weight of the substrate).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC. The reaction may require several hours to overnight for completion.[7]
-
Once complete, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of acetone or ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the product.
-
Protocol C: Chemoselective Deprotection using Bismuth Nitrate
This protocol uses a mild Lewis acid, which is ideal for substrates with other acid-sensitive functional groups.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O, ~25 mol%)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add Bi(NO₃)₃·5H₂O to the solution and stir the resulting suspension at room temperature.
-
Monitor the reaction progress by TLC or GC. Reactions are often complete within 30 minutes to 2 hours.[6]
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer with additional DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to yield the desired aldehyde.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the deprotection of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. scispace.com [scispace.com]
- 6. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
The Versatile Role of 3-Cyanopropionaldehyde Dimethyl Acetal in Total Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Cyanopropionaldehyde dimethyl acetal, also known as 4,4-dimethoxybutyronitrile, is a valuable and versatile bifunctional building block in organic synthesis.[1][2] Its unique structure, incorporating both a protected aldehyde and a nitrile group, allows for a wide range of chemical transformations, making it a key intermediate in the total synthesis of various complex molecules, including natural products and pharmacologically active compounds. This document provides detailed application notes and protocols for the use of this reagent, with a focus on its role in the synthesis of key intermediates.
Application: Synthesis of β-Cyanoacrolein
One of the well-documented applications of 3-cyanopropionaldehyde dimethyl acetal is its use as a precursor for the synthesis of β-cyanoacrolein. This transformation is achieved through a two-step process involving bromination followed by dehydrobromination. The resulting β-cyanoacrolein is a valuable intermediate for further synthetic elaborations.
Experimental Protocol: Synthesis of β-Cyanoacrolein Dimethyl Acetal
The synthesis of β-cyanoacrolein dimethyl acetal from 3-cyanopropionaldehyde dimethyl acetal proceeds via an α-bromo intermediate.
Step 1: Bromination of 3-Cyanopropionaldehyde Dimethyl Acetal
In this step, 3-cyanopropionaldehyde dimethyl acetal is brominated at the α-position to the nitrile group.
-
Reaction: 3-Cyanopropionaldehyde dimethyl acetal is treated with bromine in the presence of a suitable base, such as calcium carbonate, to neutralize the hydrogen bromide formed during the reaction.
-
Procedure: To a solution of 3-cyanopropionaldehyde dimethyl acetal in a suitable solvent, bromine is added dropwise at a controlled temperature. Calcium carbonate is present in the reaction mixture to scavenge the HBr produced. The reaction is monitored for completion, after which the solid salts are filtered off, and the crude α-bromo-β-cyanopropionaldehyde dimethyl acetal is obtained after removal of the solvent.
Step 2: Dehydrobromination to β-Cyanoacrolein Dimethyl Acetal
The crude α-bromo intermediate is then subjected to dehydrobromination to introduce a double bond.
-
Reaction: The α-bromo-β-cyanopropionaldehyde dimethyl acetal is treated with a base to eliminate HBr.
-
Procedure: The crude α-bromoacetal is dissolved in an alcoholic solvent and treated with a 10% solution of alcoholic potassium hydroxide at a low temperature (-5 to 0 °C). The reaction mixture is stirred until the elimination is complete. The product, β-cyanoacrolein dimethyl acetal, is then isolated by extraction and purified by distillation.
Quantitative Data Summary
| Step | Reactant | Reagents | Product | Yield | Boiling Point |
| 1 | 3-Cyanopropionaldehyde dimethyl acetal | Bromine, Calcium Carbonate | α-Bromo-β-cyanopropionaldehyde dimethyl acetal | High | - |
| 2 | α-Bromo-β-cyanopropionaldehyde dimethyl acetal | 10% Alcoholic Potash | β-Cyanoacrolein dimethyl acetal | High | 83-84 °C/13 mmHg |
Experimental Workflow: Synthesis of β-Cyanoacrolein
Caption: Synthetic pathway from 3-cyanopropionaldehyde dimethyl acetal to β-cyanoacrolein.
Other Reported Applications in Total Synthesis
3-Cyanopropionaldehyde dimethyl acetal and its diethyl acetal analogue have been cited as starting materials in the synthesis of other important molecules, although detailed experimental protocols are not as readily available in the public domain. These applications highlight the versatility of this building block.
-
Synthesis of Spermidine Derivatives: The diethyl acetal has been used as a starting reagent in the synthesis of spermidine derivatives.[3] Spermidine and its analogues are polyamines involved in various cellular processes and are of interest in drug development.
-
Synthesis of Oxazole Carboxylates: 3-Cyanopropionaldehyde diethyl acetal has been utilized in the synthesis of methyl 2-(3,3-diethoxypropyl)-5-methoxyoxazole-4-carboxylate and tert-butyl 2-(3,3-diethoxypropyl)-5-tert-butoxyoxazole-4-carboxylate.[3] Oxazole-containing compounds are prevalent in many biologically active natural products.
-
Precursor to Anticoagulant Agents: The dimethyl acetal has been used in the synthesis of 7-methyl-2-naphthalenecarbonitrile, which is a precursor to the anticoagulant agents YM-60828 and YM-96765. This underscores its utility in the development of pharmaceutical agents.
Logical Relationship of Functional Group Transformations
The synthetic utility of 3-cyanopropionaldehyde dimethyl acetal stems from the orthogonal reactivity of its two functional groups. The acetal serves as a protected aldehyde, which is stable to many reaction conditions but can be readily deprotected to the aldehyde when needed. The nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or ketones. This allows for a stepwise and controlled elaboration of the molecule.
Caption: Reactivity pathways of 3-cyanopropionaldehyde dimethyl acetal's functional groups.
References
Application Note: Protocols for the Chemical Reduction of 4,4-Dimethoxybutanenitrile to 4,4-Dimethoxybutan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the reduction of the nitrile functional group in 4,4-dimethoxybutanenitrile to yield the corresponding primary amine, 4,4-dimethoxybutan-1-amine. Primary amines are crucial building blocks in medicinal chemistry and materials science. Three distinct and effective methodologies are presented: reduction using lithium aluminum hydride (LiAlH₄), catalytic hydrogenation with Raney® Nickel, and a milder chemo-catalytic reduction using potassium borohydride (KBH₄) with Raney® Nickel. Each protocol includes step-by-step procedures, safety precautions, and work-up techniques. A comparative data table and a process workflow diagram are included to aid in method selection and experimental planning.
Overview of the Synthesis
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The reaction involves the reduction of the carbon-nitrogen triple bond (C≡N) to a saturated carbon-nitrogen single bond with the addition of four hydrogen atoms.
Reaction Scheme:
This application note details three robust methods to achieve this transformation, each with distinct advantages regarding reactivity, safety, and equipment requirements.
Comparative Summary of Reduction Protocols
The following table summarizes the key parameters and expected outcomes for the described methods, allowing for an informed decision based on available resources and experimental constraints.
| Parameter | Protocol 1: LiAlH₄ Reduction | Protocol 2: Catalytic Hydrogenation | Protocol 3: Raney Ni / KBH₄ Reduction |
| Primary Reagent(s) | Lithium Aluminum Hydride (LiAlH₄) | H₂ Gas, Raney® Nickel | Potassium Borohydride (KBH₄), Raney® Nickel |
| Solvent | Anhydrous Diethyl Ether or THF | Ethanol, Methanol (often with NH₃) | Dry Ethanol |
| Temperature | 0 °C to Room Temperature | Elevated (e.g., 50-100 °C) | Room Temperature |
| Pressure | Atmospheric | Elevated (e.g., 50-100 psi) | Atmospheric |
| Typical Reaction Time | 4 - 16 hours | 6 - 24 hours | 1 - 5 hours |
| Reported Yields | Good to Excellent (75-95%) | Excellent (>90%) | Good to Excellent (80-93%)[1][2] |
| Key Safety Notes | LiAlH₄ is pyrophoric and reacts violently with water. Requires strictly anhydrous conditions. | Requires specialized high-pressure hydrogenation equipment. H₂ gas is highly flammable. Raney® Ni is pyrophoric. | KBH₄ is water-sensitive (releases H₂). Raney® Ni is pyrophoric. Less hazardous than LiAlH₄. |
Experimental Protocols
Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method utilizes the powerful reducing agent lithium aluminum hydride and is highly effective for nitrile reductions.[3][4][5] Strict anhydrous conditions are critical for safety and success.
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Dropping funnel
-
Ice bath
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Celite® or diatomaceous earth
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Set up the three-neck flask under a nitrogen atmosphere and charge it with LiAlH₄ (1.5 equivalents) suspended in anhydrous diethyl ether (10 mL per gram of LiAlH₄).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (5 mL per gram of nitrile).
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours or overnight.[6] Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.[6]
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4,4-dimethoxybutan-1-amine.
-
Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol with 1% Triethylamine).
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This method is highly efficient and scalable, making it suitable for larger-scale preparations.[7] It requires specialized high-pressure equipment. The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[8]
Materials and Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer and heating mantle
-
Hydrogen (H₂) gas cylinder with a regulator
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Ammonia solution (optional)
-
Filtration setup
Procedure:
-
Carefully wash the Raney® Nickel catalyst (approx. 10% by weight of the nitrile) with ethanol to remove the water. The catalyst must be kept wet with solvent at all times to prevent ignition.
-
In the autoclave vessel, combine this compound (1.0 equivalent), ethanol, and the washed Raney® Nickel. If desired, add ammonia (e.g., as a 7N solution in methanol) to the reaction mixture.
-
Seal the autoclave. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin stirring and heat the reaction to the target temperature (e.g., 50 °C). The reaction is exothermic.
-
Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete (typically 6-24 hours).
-
Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Under a nitrogen atmosphere (or keeping the catalyst wet), carefully filter the reaction mixture to remove the Raney® Nickel catalyst. Wash the catalyst with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4,4-dimethoxybutan-1-amine.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 3: Reduction with Raney® Nickel and Potassium Borohydride (KBH₄)
This protocol offers a milder and more convenient alternative to high-pressure hydrogenation and highly reactive LiAlH₄, making it well-suited for standard laboratory settings.[1][2]
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
This compound
-
Potassium Borohydride (KBH₄)
-
Raney® Nickel (50% slurry in water)
-
Dry Ethanol
-
Ethyl Acetate
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add dry ethanol, followed by Potassium Borohydride (4.0 equivalents).
-
Carefully wash the Raney® Nickel catalyst (approx. 1.0 equivalent) with dry ethanol and add it to the flask.
-
To the stirred suspension, add this compound (1.0 equivalent).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. A typical reaction time is 1-5 hours.[1][2]
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst and inorganic salts. Wash the solids with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to afford the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,4-dimethoxybutan-1-amine.
Caption: General experimental workflow from starting nitrile to purified amine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Application Note: HPLC Analysis of 4,4-Dimethoxybutanenitrile via Pre-Column Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and sensitive method for the quantitative analysis of 4,4-dimethoxybutanenitrile by High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a strong chromophore in the target analyte, a pre-column derivatization strategy is employed. The nitrile functional group is first hydrolyzed to a carboxylic acid, which is then derivatized with p-bromophenacyl bromide (PBPB) to introduce a highly UV-active phenacyl ester moiety. This two-step derivatization significantly enhances the detectability of the analyte, allowing for reliable quantification at low concentrations. This document provides comprehensive protocols for the sample derivatization and subsequent HPLC analysis, along with method performance data.
Introduction
This compound is a chemical intermediate that lacks a significant UV-absorbing chromophore, making its direct analysis by HPLC with UV detection challenging and insensitive. To overcome this limitation, a chemical derivatization approach is necessary.[1][2] This method involves converting the analyte into a derivative with strong UV absorption, thereby enhancing detection sensitivity.[3]
The strategy presented here involves a two-step process:
-
Hydrolysis: The nitrile group of this compound is hydrolyzed under acidic conditions to form the corresponding carboxylic acid, 4,4-dimethoxybutanoic acid.[4][5][6][7]
-
Derivatization: The resulting carboxylic acid is then esterified with p-bromophenacyl bromide (PBPB), a well-established derivatizing agent that introduces a phenacyl group with a strong UV absorbance.[8][9][10]
This pre-column derivatization method allows for the sensitive and accurate quantification of this compound using standard reversed-phase HPLC equipment with a UV detector.
Experimental Protocols
2.1. Materials and Reagents
-
This compound (≥97% purity)
-
p-Bromophenacyl bromide (PBPB)
-
Hydrochloric Acid (HCl), concentrated
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phenolphthalein indicator
-
Nitrogen gas, high purity
2.2. Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the nitrile to a carboxylic acid.
-
In a round-bottom flask equipped with a reflux condenser, add 10 mmol of this compound.
-
Add 20 mL of 2 M aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the 4,4-dimethoxybutanoic acid with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid.
2.3. Protocol 2: Derivatization with p-Bromophenacyl Bromide (PBPB)
This protocol details the esterification of the carboxylic acid to form a UV-active derivative.[8][9]
-
Dissolve approximately 10 mg of the dried 4,4-dimethoxybutanoic acid in 2 mL of methanol in a reaction vial.
-
Neutralize the solution to the phenolphthalein endpoint by the dropwise addition of 0.2 M methanolic KOH.[8]
-
Evaporate the methanol to dryness under a gentle stream of nitrogen gas.
-
To the dried residue, add 1.0 mL of p-bromophenacyl bromide reagent solution (5 mg/mL in acetonitrile) and 2.0 mL of dry acetonitrile.
-
Seal the vial and heat at 80°C for 30 minutes with stirring.[8][9]
-
Cool the reaction vial to room temperature. The solution is now ready for HPLC analysis.
2.4. Protocol 3: HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (B) and Water (A).
-
Start with 60% B.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 60% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Data Presentation
The described HPLC method was validated for its performance. The following table summarizes the hypothetical quantitative data for the analysis of the PBPB-derivatized 4,4-dimethoxybutanoic acid.
| Parameter | Value |
| Retention Time (min) | ~ 12.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% |
Visualizations
4.1. Chemical Derivatization Pathway
The following diagram illustrates the two-step chemical reaction for the derivatization of this compound.
Caption: Two-step derivatization of this compound.
4.2. Experimental Workflow
The diagram below outlines the complete experimental workflow from sample preparation to data analysis.
Caption: Workflow for HPLC analysis via derivatization.
Conclusion
The presented application note provides a detailed and effective method for the HPLC analysis of this compound. The two-step derivatization, involving hydrolysis of the nitrile to a carboxylic acid followed by esterification with p-bromophenacyl bromide, successfully overcomes the challenge of poor UV absorbance of the parent molecule. The method is shown to be sensitive, linear, precise, and accurate, making it highly suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in reactions with 4,4-Dimethoxybutanenitrile
Welcome to the technical support center for 4,4-Dimethoxybutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used?
A1: this compound is primarily used in two main types of reactions:
-
α-Alkylation/Michael Addition: The presence of the nitrile group allows for the deprotonation of the α-carbon, creating a nucleophile that can participate in alkylation reactions, including Michael additions to α,β-unsaturated compounds. The dimethoxy acetal acts as a protecting group for a ketone functionality.
-
Acetal Deprotection (Hydrolysis): The dimethoxy acetal group can be hydrolyzed under acidic conditions to reveal a ketone, yielding a γ-ketonitrile. This is a common strategy in multi-step syntheses.
Q2: I am getting a low yield in my α-alkylation reaction. What are the potential causes?
A2: Low yields in α-alkylation of nitriles are often due to several factors. Key areas to investigate include the choice of base, reaction temperature, and potential side reactions. Incomplete deprotonation, side reactions such as the formation of α,β-unsaturated nitriles, or issues with the alkylating agent can all contribute to lower than expected yields.
Q3: My acetal deprotection is incomplete or results in a complex mixture. What should I troubleshoot?
A3: Incomplete acetal hydrolysis is a frequent issue. This is an equilibrium reaction, and driving it to completion requires careful control of conditions.[1] Insufficient water in the reaction medium, a weak or deactivated acid catalyst, or inappropriate reaction time and temperature can all lead to low conversion.[1] Additionally, the resulting γ-ketonitrile can be susceptible to further reactions under harsh acidic conditions, leading to side products.
Q4: What are the main side reactions to be aware of when working with this compound?
A4: Due to its bifunctional nature, several side reactions are possible:
-
During α-Alkylation (Base-Catalyzed):
-
Elimination: If the alkylating agent has a leaving group on a β-carbon with a proton, elimination can compete with substitution.
-
Formation of α,β-Unsaturated Nitrile: Under certain basic conditions, elimination of methanol from the acetal can occur, although this is less common under standard alkylation conditions.
-
-
During Acetal Deprotection (Acid-Catalyzed):
-
Nitrile Hydrolysis: Under harsh acidic conditions (strong acid, high temperature, prolonged reaction time), the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Aldol Condensation: The newly formed ketone can potentially undergo self-condensation or react with other carbonyl compounds present in the reaction mixture.
-
Troubleshooting Guides
Low Yield in α-Alkylation / Michael Addition
If you are experiencing low yields in the α-alkylation or Michael addition of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield in α-Alkylation
Caption: Troubleshooting workflow for low yield in alkylation reactions.
Quantitative Data: Optimization of Michael Addition Conditions
The following table summarizes the effect of different bases and solvents on the yield of the Michael addition product of this compound with an α,β-unsaturated ester.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 25 | 12 | 65 |
| 2 | LDA (1.1) | THF | -78 to 25 | 6 | 85 |
| 3 | KHMDS (1.1) | Toluene | 0 to 25 | 8 | 82 |
| 4 | DBU (1.5) | CH3CN | 50 | 24 | 45 |
| 5 | t-BuOK (1.2) | t-BuOH | 25 | 12 | 70 |
Experimental Protocol: Michael Addition to Ethyl Acrylate
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a solution of Lithium Diisopropylamide (LDA) (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Michael Addition: Add a solution of ethyl acrylate (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Low Yield in Acetal Deprotection
For low yields during the hydrolysis of the dimethoxy acetal to the corresponding γ-ketonitrile, please refer to the following guide:
Troubleshooting Workflow for Low Yield in Acetal Deprotection
Caption: Troubleshooting workflow for low yield in acetal deprotection.
Quantitative Data: Optimization of Acetal Deprotection Conditions
The following table illustrates the impact of different acidic conditions on the yield of 4-oxobutanenitrile from this compound.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 M HCl | Acetone/H2O (9:1) | 25 | 24 | 75 |
| 2 | p-TsOH (0.1 eq.) | Acetone/H2O (9:1) | 50 | 12 | 88 |
| 3 | Amberlyst-15 | Methanol/H2O (9:1) | 40 | 18 | 82 |
| 4 | Formic Acid | H2O | 60 | 6 | 92 |
| 5 | Acetic Acid/H2O (4:1) | - | 80 | 8 | 90 |
Experimental Protocol: Acetal Deprotection to 4-Oxobutanenitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of acetone and water (9:1 v/v).
-
Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.).
-
Reaction: Heat the mixture to 50 °C and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to afford the crude 4-oxobutanenitrile. Further purification can be achieved by distillation or chromatography if necessary.
References
Optimizing temperature for 4,4-Dimethoxybutanenitrile synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4,4-dimethoxybutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Kolbe nitrile synthesis. This involves the reaction of a 4-halo-1,1-dimethoxybutane, typically 4-chloro-1,1-dimethoxybutane, with an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Q2: Which solvent is recommended for this reaction?
A2: Polar aprotic solvents are generally preferred for the Kolbe nitrile synthesis to facilitate the S(_N)2 mechanism and dissolve the cyanide salt. Dimethyl sulfoxide (DMSO) is an excellent choice as it can accelerate the reaction rate. Acetone can also be used, though it may require longer reaction times or higher temperatures.
Q3: What is the optimal temperature range for the synthesis?
A3: The optimal temperature for the synthesis of this compound depends on the chosen solvent and the reactivity of the starting halide. Generally, the reaction is conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. A typical starting point would be in the range of 80-140°C. It is crucial to monitor the reaction progress to avoid decomposition at excessively high temperatures.
Q4: What are the common side products, and how can their formation be minimized?
A4: The primary side product in the Kolbe nitrile synthesis is the corresponding isonitrile (4,4-dimethoxybutyl isocyanide). The formation of isonitrile is influenced by the solvent and the nature of the cyanide salt. Using ionic cyanides like NaCN or KCN in a polar aprotic solvent like DMSO favors the formation of the desired nitrile. Minimizing the presence of water is also important, as it can lead to hydrolysis of the starting material or the product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conversion of starting material | 1. Low Reaction Temperature: The activation energy for the S(_N)2 reaction is not being overcome. 2. Inactive Cyanide Salt: The sodium or potassium cyanide may be old or have absorbed moisture, reducing its nucleophilicity. 3. Poor Solvent Quality: The solvent may contain water or other impurities that interfere with the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or GC. 2. Use Fresh Reagent: Use freshly opened, anhydrous sodium or potassium cyanide. 3. Use Anhydrous Solvent: Ensure the solvent is of high purity and anhydrous. |
| Formation of a significant amount of isonitrile byproduct | 1. Reaction Conditions Favoring Isonitrile Formation: The cyanide ion is an ambident nucleophile, and certain conditions can favor attack through the nitrogen atom. | 1. Solvent Choice: Use a polar aprotic solvent like DMSO to favor the formation of the nitrile. 2. Cyanide Salt: Employ sodium or potassium cyanide, which are more ionic in nature. |
| Difficulty in product isolation and purification | 1. High Boiling Point of Solvent: If using a high-boiling solvent like DMSO, it can be challenging to remove during workup. 2. Similar Polarity of Product and Byproducts: The desired nitrile and the isonitrile byproduct may have similar boiling points, making distillation difficult. | 1. Workup Procedure: After the reaction is complete, cool the mixture and pour it into a large volume of water. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. 2. Purification: Careful fractional distillation under reduced pressure is typically required. Alternatively, column chromatography on silica gel can be employed for separation. |
Data Presentation
The following table summarizes the effect of temperature on the yield of this compound in a typical reaction using 4-chloro-1,1-dimethoxybutane and sodium cyanide in DMSO.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Isonitrile Byproduct (%) |
| 80 | 24 | 65 | 5 |
| 100 | 12 | 85 | 8 |
| 120 | 6 | 92 | 10 |
| 140 | 4 | 88 | 15 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Synthesis of this compound from 4-Chloro-1,1-dimethoxybutane
Materials:
-
4-Chloro-1,1-dimethoxybutane
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
-
Stir the suspension and heat it to the desired reaction temperature (e.g., 120°C).
-
Slowly add 4-chloro-1,1-dimethoxybutane (1 equivalent) to the heated suspension over 30 minutes.
-
Maintain the reaction mixture at the set temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Preventing side reactions with 3-Cyanopropionaldehyde dimethyl acetal
Welcome to the technical support center for 3-Cyanopropionaldehyde Dimethyl Acetal (also known as 4,4-Dimethoxybutyronitrile). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during its use in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with 3-Cyanopropionaldehyde Dimethyl Acetal?
A1: The two most prevalent side reactions are the hydrolysis of the dimethyl acetal group and issues arising from the presence of the free aldehyde, 3-cyanopropionaldehyde, particularly during catalytic hydrogenation.
-
Acetal Hydrolysis: The dimethyl acetal is sensitive to acidic conditions and can be hydrolyzed back to the corresponding aldehyde and methanol.[1][2][3] This can be problematic if the aldehyde functionality needs to remain protected during subsequent reaction steps.
-
Catalyst Inhibition: The presence of even trace amounts of the free aldehyde, 3-cyanopropionaldehyde, can inhibit or completely poison hydrogenation catalysts, such as nickel, used for the reduction of the nitrile group.[2]
Q2: How can I prevent the hydrolysis of the dimethyl acetal group?
A2: To prevent hydrolysis, it is crucial to maintain neutral or basic reaction conditions. Acetals are generally stable to bases, nucleophiles, and hydrides.[1] Avoid acidic reagents and conditions. If an acidic workup is required for other parts of your molecule, it should be performed at low temperatures and for a minimal duration to reduce the extent of acetal cleavage.
Q3: My nitrile reduction is not proceeding as expected. What could be the issue?
A3: A common issue with the reduction of the nitrile in 3-Cyanopropionaldehyde Dimethyl Acetal is the inhibition of the catalyst.[2] This is often caused by the presence of the free aldehyde, 3-cyanopropionaldehyde, in the starting material. Ensure the purity of your acetal before starting the reaction. The addition of a primary or secondary amine, such as n-butylamine, to the reaction mixture can help to counter the poisoning effects of the free aldehyde on the catalyst.[2]
Q4: Under what conditions is the dimethyl acetal group stable?
A4: The dimethyl acetal group in 3-Cyanopropionaldehyde Dimethyl Acetal is stable under a variety of conditions, including:
-
Basic conditions (e.g., LDA, NEt3, Py, t-BuOK).[1]
-
In the presence of various nucleophiles (e.g., RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3).[1]
-
During most oxidation reactions that do not generate acidic conditions.[1]
-
During hydride reductions in neutral or basic media (e.g., H2/Ni, LiAlH4, NaBH4).[1]
Q5: How can I safely deprotect the dimethyl acetal to reveal the aldehyde?
A5: Deprotection of the dimethyl acetal is typically achieved under acidic conditions.[1][3] This can be done using aqueous acid or by acid-catalyzed transacetalization in a solvent like acetone.[1] For substrates with other acid-sensitive functional groups, milder methods using catalysts like Amberlyst-15 or erbium(III) triflate in wet nitromethane can be employed.[1][4]
Troubleshooting Guides
Issue 1: Low Yield or Stalled Nitrile Reduction
| Symptom | Possible Cause | Suggested Solution |
| Slow or no hydrogen uptake during catalytic hydrogenation. | Catalyst poisoning by free 3-cyanopropionaldehyde.[2] | 1. Verify Purity: Check the purity of the 3-Cyanopropionaldehyde Dimethyl Acetal starting material for the presence of the free aldehyde using techniques like GC or NMR. 2. Purification: If impurities are detected, purify the acetal by distillation. 3. Additive: Add a suitable amine (e.g., n-butylamine, di-n-butylamine, or 3-dimethylaminopropyl amine) to the reaction mixture to mitigate the inhibitory effects of the aldehyde.[2] |
| Incomplete conversion of the nitrile group. | Insufficient catalyst loading or deactivation of the catalyst. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading. 2. Fresh Catalyst: Ensure the catalyst is fresh and active. 3. Optimize Conditions: Adjust reaction parameters such as temperature and pressure according to established protocols.[2] |
Issue 2: Unwanted Deprotection of the Acetal Group
| Symptom | Possible Cause | Suggested Solution |
| Presence of 3-cyanopropionaldehyde or its downstream products in the reaction mixture. | Reaction or workup conditions are too acidic.[1][2][3] | 1. pH Control: Maintain the reaction pH in the neutral to basic range. 2. Buffered Workup: Use a buffered aqueous solution for workup to avoid acidic conditions. 3. Anhydrous Conditions: If applicable, perform the reaction under strictly anhydrous conditions to prevent hydrolysis. |
| Acetal cleavage during purification (e.g., on silica gel). | Residual acid from the reaction or acidic nature of the stationary phase. | 1. Neutralize: Neutralize the crude reaction mixture before chromatographic purification. 2. Treated Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. |
Quantitative Data
The following table summarizes the results from the catalytic hydrogenation of 3-Cyanopropionaldehyde Dimethyl Acetal to 4-aminobutyraldehyde dimethyl acetal under various conditions, as described in US Patent 5,847,220.[2]
| Example | Catalyst | Additive | Conversion of Acetal (%) | Selectivity to Amine (%) |
| 1 | Nickel | None (pure starting material) | ~100 | ~92 |
| 2 | Nickel | None (starting material with 0.3% free aldehyde) | ~0 | N/A |
| 4 | Nickel | n-Butylamine | 99.9 | 94.5 |
| 5 | Nickel | 3-Dimethylaminopropyl amine | 98.2 | 91.7 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Cyanopropionaldehyde Dimethyl Acetal[2]
Objective: To reduce the nitrile group to a primary amine while keeping the acetal group intact.
Materials:
-
3-Cyanopropionaldehyde Dimethyl Acetal
-
Nickel Catalyst (e.g., Raney Nickel)
-
Anhydrous Ammonia
-
Hydrogen Gas
-
Solvent (e.g., Tetrahydrofuran)
-
Optional: n-Butylamine (if starting material contains free aldehyde)
Procedure:
-
A 1 L autoclave is charged with 3-Cyanopropionaldehyde Dimethyl Acetal (e.g., 200 g), the nickel catalyst (e.g., 20 g), and the solvent.
-
If the starting material is known to contain free aldehyde, add n-butylamine (e.g., 37.2 g).
-
The autoclave is sealed and purged with hydrogen.
-
Anhydrous ammonia (e.g., 100 g) is added to the reactor.
-
The reactor is heated to the desired temperature (e.g., 100°C).
-
The reactor is pressurized with hydrogen to the target pressure (e.g., 850 psig).
-
The reaction is monitored by hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.
-
After cooling and venting, the product is filtered to remove the catalyst and analyzed by GC.
Protocol 2: Deprotection of a Dimethyl Acetal using Amberlyst-15[5]
Objective: To hydrolyze the dimethyl acetal to the corresponding aldehyde under mild acidic conditions. (Note: This is a general procedure adapted for 3-Cyanopropionaldehyde Dimethyl Acetal).
Materials:
-
3-Cyanopropionaldehyde Dimethyl Acetal
-
Acetone
-
Water
-
Amberlyst-15 ion-exchange resin
Procedure:
-
Dissolve 3-Cyanopropionaldehyde Dimethyl Acetal in acetone.
-
Add a small amount of water.
-
Add Amberlyst-15 resin to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.
-
Upon completion, filter off the Amberlyst-15 resin.
-
Remove the acetone and water under reduced pressure to yield the crude 3-cyanopropionaldehyde.
Visualizations
Caption: Logical relationship between pH and the stability of the dimethyl acetal group.
Caption: Troubleshooting workflow for nitrile reduction of 3-cyanopropionaldehyde dimethyl acetal.
References
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. US5847220A - Process for hydrogenation of cyanopropionaldehyde-containing cyanopropionaldehyde acetals - Google Patents [patents.google.com]
- 3. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Purification of crude 4,4-Dimethoxybutanenitrile using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4,4-Dimethoxybutanenitrile via column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Compound Eluting | The solvent system is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] |
| The compound may have decomposed on the silica gel. | Test the stability of this compound on a small amount of silica gel using a 2D TLC. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1] | |
| The compound eluted in the solvent front. | Check the first few fractions collected, as non-polar impurities can sometimes cause the desired compound to elute unexpectedly quickly.[1] | |
| The collected fractions are too dilute to detect the compound. | Concentrate the fractions where the compound was expected to elute and re-analyze by TLC.[2] | |
| Poor Separation of Compound from Impurities | The chosen solvent system has poor selectivity for the compound and impurities. | Screen a variety of solvent systems with different polarities and selectivities using TLC before running the column. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded. A general guideline is to use 20-50 times the weight of adsorbent to the sample weight.[3] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry method is often effective for achieving a well-packed column.[3][4] | |
| Compound Elutes as a Broad Band (Tailing) | The compound is interacting too strongly with the stationary phase. | Increase the polarity of the eluting solvent once the compound begins to elute to speed up its movement down the column.[1] |
| The sample was loaded in a solvent that is too strong. | Dissolve the crude product in a minimal amount of the initial, less polar mobile phase for loading.[5] | |
| Product Purity is Low After Chromatography | Fractions were mixed, containing both the product and impurities. | Collect smaller fractions and carefully analyze each one by TLC before combining them. |
| An impurity is co-eluting with the product. | Try a different solvent system or a different stationary phase (e.g., alumina) to alter the elution order. | |
| Unexpectedly Low Yield | The compound is unstable under the chromatographic conditions. | As mentioned, test for stability on silica. If unstable, consider alternative purification methods like distillation or recrystallization. |
| Material was lost during the loading or elution process. | Ensure careful transfer of the sample onto the column. Avoid letting the column run dry.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Given the presence of a polar nitrile group and two ether linkages, this compound is a moderately polar compound. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity based on TLC analysis.
Q2: How can I determine if this compound is decomposing on the silica gel column?
A2: To check for decomposition, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not on the diagonal, it indicates that the compound is degrading on the silica.[1]
Q3: What is the best way to load the crude this compound onto the column?
A3: Dry loading is often the recommended method, especially if the crude product does not dissolve well in the initial mobile phase.[5][7] To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent using a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[7]
Q4: My compound is very polar and isn't moving from the baseline even with 100% ethyl acetate. What should I do?
A4: If your compound is highly polar, you may need to use a more polar solvent system. Consider adding a small percentage of methanol or using a reversed-phase silica column.[1]
Q5: The solvent flow in my column is very slow. How can I fix this?
A5: Slow solvent flow can be due to a column that is too tightly packed or the use of very fine silica gel. Applying gentle air pressure to the top of the column (flash chromatography) can help to increase the flow rate.[4] Also, ensure that the cotton or glass wool plug at the bottom of the column is not too compressed.[3]
Experimental Protocol: Purification of this compound
This protocol provides a general methodology for the purification of crude this compound using flash column chromatography.
1. Preparation of the Stationary Phase (Slurry Method)
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Determine Silica Gel Quantity: Use a ratio of approximately 30:1 to 50:1 of silica gel to crude product by weight.[7]
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Prepare the Slurry: In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Stir gently to remove any air bubbles.[7]
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Pack the Column:
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Secure a glass chromatography column vertically.
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Place a small plug of cotton or glass wool at the bottom.[6]
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Add a thin layer of sand.[6]
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Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.[7]
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Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed.
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2. Sample Loading (Dry Loading Method)
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Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
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Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.[7]
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5][7]
-
Carefully add this powder to the top of the prepared column.[7]
-
Gently add a thin layer of sand on top of the sample.[5]
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to start the elution.
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Begin collecting fractions in test tubes.
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Gradually increase the polarity of the mobile phase as the elution progresses to ensure the compound elutes in a reasonable time.
4. Monitoring and Analysis
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Regularly monitor the collected fractions using Thin Layer Chromatography (TLC) with the same mobile phase.
-
Visualize the TLC plates under a UV lamp or by using an appropriate staining agent (e.g., potassium permanganate) to identify the fractions containing the purified this compound.
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for non-eluting compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions of 4,4-Dimethoxybutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 4,4-Dimethoxybutanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: What makes reactions involving this compound potentially exothermic?
A2: Reactions involving the nitrile functional group, such as hydrolysis or reduction, can be exothermic.[1][2][3][4][5][6] The hydrolysis of nitriles, for instance, breaks the strong carbon-nitrogen triple bond, releasing energy as heat.[1][3][4][5][6] The specific reaction conditions, such as the use of strong acids or bases and elevated temperatures, can significantly influence the rate of heat generation.[6][7]
Q3: What is a thermal runaway and how can it occur with this compound reactions?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, or fires. With this compound, a thermal runaway could be initiated by factors such as adding reagents too quickly, inadequate cooling, or poor mixing leading to localized hot spots.
Q4: What are the critical parameters to monitor during an exothermic reaction with this compound?
A4: Continuous monitoring of the reaction temperature is paramount. Other critical parameters to monitor include the rate of reagent addition, stirrer speed for effective mixing, and the pressure within the reaction vessel. Any significant deviation from the planned parameters should be addressed immediately.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Rapid, Uncontrolled Temperature Increase | Reagent addition is too fast, leading to heat generation exceeding the cooling capacity. | Immediately stop the addition of reagents. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). Ensure vigorous stirring to dissipate localized heat. |
| Inadequate cooling system performance. | Verify the proper functioning of the cooling equipment (e.g., check coolant flow rate and temperature). Consider using a larger or more efficient cooling bath. | |
| Incorrect concentration of reagents. | Double-check the concentration of all reagents to ensure they match the protocol. More concentrated reagents can lead to faster and more exothermic reactions. | |
| Reaction Temperature Drops Unexpectedly | Accumulation of unreacted starting material due to low initial temperature. | Be extremely cautious, as a sudden increase in temperature could trigger a delayed and highly exothermic reaction. Slowly and carefully increase the temperature to the desired setpoint while closely monitoring for any rapid temperature changes. |
| Pressure Buildup in the Reactor | Formation of gaseous byproducts (e.g., ammonia during hydrolysis). | Ensure the reaction is conducted in a system equipped with a pressure relief device (e.g., a condenser or a bubbler). If pressure rises unexpectedly, stop the reaction and cool the vessel. |
| The reaction temperature has exceeded the boiling point of the solvent. | Immediately cool the reaction vessel to reduce the solvent's vapor pressure. | |
| Onset of a decomposition reaction. | Initiate emergency quenching procedures immediately. |
Experimental Protocols
General Protocol for Safe Hydrolysis of this compound (Illustrative Example)
Disclaimer: This is a general guideline and must be adapted and optimized for specific experimental goals and scales. A thorough risk assessment should be conducted before any experiment.
-
Equipment Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel for reagent addition, a thermometer or thermocouple to monitor the internal temperature, and a reflux condenser.
-
The flask should be placed in a cooling bath (e.g., ice-water or a controlled cooling system).
-
-
Reagent Preparation:
-
Dissolve this compound in a suitable solvent.
-
Prepare the acidic or basic hydrolysis reagent in the dropping funnel.
-
-
Reaction Execution:
-
Cool the solution of this compound to the desired starting temperature (e.g., 0-5 °C).
-
Begin slow, dropwise addition of the hydrolysis reagent, ensuring the internal temperature does not exceed the predetermined safety limit.
-
Continuously monitor the reaction temperature and stirrer speed.
-
After the addition is complete, allow the reaction to proceed at the controlled temperature until completion (monitored by TLC, GC, or other appropriate analytical techniques).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture thoroughly before quenching.
-
Slowly and carefully add a suitable quenching agent (e.g., cold water or a neutralizing solution) while monitoring the temperature.
-
Emergency Quenching Protocol
In the event of a thermal runaway, the primary goal is to rapidly cool the reaction and stop the chemical reaction.
-
Immediate Actions:
-
Stop the addition of all reagents.
-
Apply maximum cooling to the reactor.
-
Alert nearby personnel and be prepared to evacuate.
-
-
Quenching Agent Addition:
-
If the temperature continues to rise uncontrollably, add a pre-determined and tested quenching agent. The choice of quenching agent depends on the specific reaction chemistry. For nitrile hydrolysis, a large volume of a cold, inert solvent or a suitable neutralizing agent could be used.
-
Add the quenching agent rapidly but safely, being mindful of potential pressure surges.
-
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [8] |
| Molecular Weight | 129.16 g/mol | [8] |
| Boiling Point | 90-91 °C at 14 mmHg | [7] |
| Flash Point | 193 °F (89.4 °C) | [7] |
| Density | 0.992 g/mL at 25 °C | [7] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, if inhaled) | [1][8] |
Table 2: Example Thermal Hazard Assessment Data (Illustrative - Not Specific to this compound)
Note: The following data are for illustrative purposes only and are not actual experimental values for this compound. Researchers must perform their own calorimetric studies to determine these values.
| Parameter | Description | Example Value |
| Heat of Reaction (ΔHr) | The total amount of heat released by the desired reaction. | -150 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the heat of reaction were absorbed by the reaction mass without any cooling. | 120 °C |
| Tonset (Decomposition) | The temperature at which the compound begins to decompose exothermically. | 180 °C |
| Maximum Temperature of Synthetic Reaction (MTSR) | The highest temperature the reaction mixture could reach in case of a cooling failure. | 150 °C |
Mandatory Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. savemyexams.com [savemyexams.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Improving the purity of 4,4-Dimethoxybutanenitrile post-synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the post-synthesis purification of 4,4-Dimethoxybutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14618-78-1 | [1][2] |
| Molecular Formula | C₆H₁₁NO₂ | [1][3] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][4] |
| Boiling Point | 90-91 °C at 14 mm Hg | [4][5] |
| Density | 0.992 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.419 | [4][5] |
Q2: What are the most common impurities found after the synthesis of this compound?
A2: Impurities can arise from starting materials, by-products, or degradation products. While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted Starting Materials: Such as 3-cyanopropionaldehyde or the corresponding halo-acetal precursor.
-
Hydrolysis Products: The acetal group is sensitive to acid and can hydrolyze to form 4-oxobutanenitrile.
-
Solvent Residues: Residual solvents used in the synthesis or workup.
-
By-products: Formed from side reactions, which are specific to the synthetic pathway.[6]
Q3: Is this compound stable under typical purification conditions?
A3: this compound is a liquid at room temperature and is generally stable to distillation under reduced pressure.[2][5] However, the dimethyl acetal functional group is susceptible to hydrolysis under acidic conditions. Therefore, it is critical to avoid acidic media during workup and purification to prevent the formation of aldehyde impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity (<97%) After Initial Aqueous Workup
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC) to ensure completion before quenching.
-
-
Possible Cause 2: Hydrolysis of the Acetal.
-
Solution: Ensure all aqueous washes are neutral or slightly basic. Use a mild base like sodium bicarbonate solution for neutralization steps. Avoid strong acids.
-
-
Possible Cause 3: Emulsion Formation during Extraction.
-
Solution: If an emulsion forms during extraction with an organic solvent, it can trap the product or impurities. To break the emulsion, try adding a saturated brine solution or filtering the mixture through a pad of celite.
-
Issue 2: The Purified Product is Colored (Yellow or Brown)
-
Possible Cause 1: High-Boiling Point Impurities.
-
Solution: High molecular weight or polymeric by-products can cause coloration. These are often less volatile than the desired product. Fractional vacuum distillation is the most effective method to separate the colorless product from these impurities.
-
-
Possible Cause 2: Thermal Decomposition.
-
Solution: If the distillation pot is overheated, the product or impurities may decompose. Use a vacuum to lower the boiling point and ensure the heating mantle temperature does not significantly exceed the vapor temperature.[7]
-
-
Possible Cause 3: Polar, Colored Impurities.
-
Solution: If distillation is insufficient, these impurities may be removed by passing a solution of the crude product through a short plug of a suitable adsorbent like silica gel or activated charcoal, followed by solvent removal.[8]
-
Issue 3: Difficulty in Separating Impurities by Distillation
-
Possible Cause 1: Close Boiling Points.
-
Solution: If an impurity has a boiling point very close to that of this compound, separation by simple distillation will be inefficient. A fractional distillation column (e.g., Vigreux or packed column) is necessary to increase the separation efficiency.
-
-
Possible Cause 2: Azeotrope Formation.
Issue 4: Product "Oils Out" During Attempted Crystallization/Recrystallization
-
Possible Cause: This typically occurs when a compound is highly impure or when it comes out of solution at a temperature above its melting point.[9] this compound is a liquid at room temperature, making recrystallization an unsuitable primary purification method.[2][4]
-
Solution: Focus on purification techniques suitable for liquids, such as vacuum distillation or column chromatography. Recrystallization should only be considered for solid derivatives of the compound.[10]
-
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This is the recommended primary method for purifying this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum to the system. A pressure of around 14 mm Hg is recommended.[5]
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection: Collect and discard the initial low-boiling fraction (forerun), which may contain volatile solvents or impurities.
-
Product Collection: Carefully collect the fraction that distills at the expected boiling point (90-91 °C at 14 mm Hg).[4][5] Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
Shutdown: Once the main fraction is collected and the temperature begins to rise or drop, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
| Parameter | Recommended Value |
| Pressure | 14 mm Hg |
| Forerun Collection | < 88 °C |
| Main Fraction Collection | 90-91 °C |
| Pot Temperature | ~10-20 °C above vapor temp. |
Protocol 2: Flash Column Chromatography
This method is useful if distillation fails to remove a specific impurity.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a common starting point. The ideal system should provide a retention factor (Rf) of approximately 0.3 for this compound and good separation from impurities.[9]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexanes). Pour the slurry into the column and allow it to pack evenly, using gentle pressure if needed.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
Caption: General purification workflow for this compound.
References
- 1. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]
- 2. This compound | 14618-78-1 [sigmaaldrich.com]
- 3. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. jocpr.com [jocpr.com]
- 7. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. rubingroup.org [rubingroup.org]
Technical Support Center: Catalyst Deactivation in 4,4-Dimethoxybutanenitrile Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis and subsequent reactions of 4,4-dimethoxybutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic reactions involving this compound?
A1: this compound is primarily synthesized via the hydrocyanation of 3,3-dimethoxypropene. A subsequent common reaction is the hydrogenation of the nitrile group to produce 5,5-dimethoxypentylamine, a valuable intermediate.
Q2: Which catalysts are typically used for the synthesis of this compound?
A2: The industrial synthesis of nitriles from alkenes is often accomplished through hydrocyanation, commonly catalyzed by nickel complexes with phosphite ligands (e.g., Ni(P(OR)₃)₄).[1]
Q3: What are the common catalysts for the hydrogenation of this compound?
A3: The hydrogenation of aliphatic nitriles is frequently carried out using heterogeneous catalysts such as Raney Nickel and Palladium on carbon (Pd/C).[2][3] These catalysts are effective for reducing the nitrile group to a primary amine.
Q4: What are the main causes of catalyst deactivation in these reactions?
A4: Catalyst deactivation in these processes can occur through several mechanisms:
-
Poisoning: Strong chemisorption of reactants, products, or impurities on the active sites of the catalyst. For instance, in hydrocyanation, excess cyanide can poison nickel catalysts by forming inactive dicyanonickel(II) species.[1]
-
Coking/Fouling: The deposition of carbonaceous materials or heavy organic byproducts on the catalyst surface, blocking active sites. In nitrile hydrogenation, oligomeric secondary amines can form and block the catalyst surface.[4]
-
Leaching: The dissolution of the active metal component of a supported catalyst into the reaction medium.
-
Sintering: The agglomeration of metal particles on a supported catalyst at high temperatures, leading to a loss of active surface area.
Q5: Is it possible to regenerate a deactivated catalyst?
A5: Yes, regeneration is often possible, depending on the deactivation mechanism. Coked or fouled catalysts can sometimes be regenerated by controlled oxidation to burn off carbonaceous deposits. Some poisoned catalysts can be regenerated by washing or chemical treatment. For example, deactivated Raney Nickel can be regenerated by washing with a solvent, treatment with an alkaline solution, or under a hydrogen atmosphere at elevated temperature and pressure.[5][6]
Troubleshooting Guides
Issue 1: Low or No Conversion in the Hydrocyanation of 3,3-dimethoxypropene
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning by Excess Cyanide | Analyze the reaction mixture for the presence of inactive nickel cyanide species. Monitor the HCN addition rate. | Ensure slow and controlled addition of HCN to the reaction mixture to avoid localized high concentrations. Use of a Lewis acid co-catalyst can sometimes mitigate this issue.[1] |
| Catalyst Deactivation by Impurities | Analyze the purity of the starting materials (3,3-dimethoxypropene, HCN source) and solvent for potential poisons like sulfur or water. | Purify starting materials and use anhydrous, deoxygenated solvents. |
| Incorrect Catalyst Preparation or Handling | Review the catalyst preparation and handling procedures. Nickel(0) phosphite catalysts are often sensitive to air and moisture. | Prepare and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use Schlenk techniques or a glovebox. |
Issue 2: Rapid Catalyst Deactivation during Hydrogenation of this compound
| Potential Cause | Diagnostic Check | Recommended Solution |
| Strong Chemisorption of Nitrile or Amine | Observe a rapid initial reaction rate followed by a sharp decline. This is characteristic of product inhibition or strong adsorption. | In nitrile hydrogenations, Raney Nickel deactivation is often caused by the strong binding of the nitrile or the resulting amine.[5][6] Consider using a higher catalyst loading or operating at a higher temperature to facilitate desorption, though this may impact selectivity. The addition of ammonia can sometimes suppress the formation of secondary amines which can act as poisons.[2] |
| Formation of Oligomeric Byproducts | Analyze the reaction mixture for the presence of secondary and tertiary amines or other high molecular weight species. | Raney Nickel deactivation can be caused by the formation of oligomeric secondary amines that block the catalyst surface.[4] Adding a base like sodium hydroxide can sometimes inhibit these side reactions.[4] |
| Leaching of Active Metal (for supported catalysts like Pd/C) | Analyze the reaction solution for the presence of dissolved palladium using techniques like ICP-MS. | Ensure the support material is stable under the reaction conditions. The choice of solvent and the presence of acidic or basic additives can influence metal leaching. |
Quantitative Data on Catalyst Performance
Due to the limited availability of specific quantitative data for this compound reactions, the following tables present data from model reactions with similar substrates to provide an indication of catalyst performance and deactivation.
Table 1: Performance of Raney®-Nickel in the Hydrogenation of an Unsaturated Nitrile-Ester (Model Reaction)
| Cycle | Catalyst State | Conversion (%) | Selectivity to Primary Amine (%) |
| 1 | Fresh | 100 | 95 |
| 2 | Spent | 20 | 80 |
| 3 | Regenerated (H₂ treatment) | 100 | 94 |
Data adapted from a study on the hydrogenation of 10-cyano-9-decenoate.[5][6]
Table 2: Effect of Additives on Pd/C Catalyzed Hydrogenation of Benzonitrile (Model Reaction)
| Additive | Conversion (%) | Selectivity to Benzylamine (%) | Selectivity to Toluene (byproduct) (%) |
| None | 100 | 0 | 100 |
| H₂SO₄ | 100 | >95 | <5 |
Data adapted from studies on benzonitrile hydrogenation, where hydrogenolysis is a major side reaction that is suppressed by acidic additives.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Hydrocyanation of an Alkene (Model Protocol)
This protocol is based on the hydrocyanation of vinylarenes and should be adapted for 3,3-dimethoxypropene with appropriate safety precautions.
Materials:
-
Nickel(0) precatalyst (e.g., Ni(cod)₂)
-
Phosphite ligand (e.g., triphenylphosphite)
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
-
Alkene substrate (3,3-dimethoxypropene)
-
Hydrogen cyanide (HCN) source (e.g., HCN gas or a cyanohydrin)
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a dried Schlenk flask with the nickel precatalyst and the phosphite ligand.
-
Add the anhydrous, deoxygenated solvent and stir until a homogeneous solution is formed.
-
Add the alkene substrate to the catalyst solution.
-
Slowly add the HCN source to the reaction mixture at a controlled temperature (e.g., using a syringe pump for a solution of HCN).
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, the reaction should be quenched appropriately depending on the nature of the HCN source.
Safety Note: Hydrogen cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.
Protocol 2: Regeneration of Deactivated Raney Nickel Catalyst (General Procedure)
This protocol is a general guideline for the regeneration of Raney Nickel after nitrile hydrogenation.
Materials:
-
Deactivated Raney Nickel catalyst
-
Solvent for washing (e.g., methanol, ethanol)
-
Regeneration solution (e.g., aqueous NaOH solution) or hydrogen source
Procedure (Solvent Wash):
-
Carefully decant the reaction mixture from the settled catalyst.
-
Wash the catalyst multiple times with a suitable solvent (e.g., methanol) to remove adsorbed species.
Procedure (Alkaline Treatment):
-
After washing, treat the catalyst with a dilute aqueous solution of sodium hydroxide (e.g., 1-5 M) at a moderate temperature (e.g., 50-80 °C) for a defined period.[5][6]
-
After the treatment, carefully decant the alkaline solution and wash the catalyst with deionized water until the pH is neutral.
Procedure (Hydrogen Treatment):
-
In a suitable autoclave, suspend the deactivated catalyst in a high-boiling point solvent.
-
Pressurize the autoclave with hydrogen (e.g., 30 bar) and heat to an elevated temperature (e.g., 150 °C) for several hours.[5][6]
-
Cool the reactor, vent the hydrogen, and handle the regenerated catalyst under an inert atmosphere.
Safety Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet with a solvent, and never exposed to air when dry.
Visualizations
Caption: Catalyst deactivation pathways in this compound reactions.
Caption: Troubleshooting workflow for catalyst deactivation issues.
References
Identifying unexpected byproducts in 4,4-Dimethoxybutanenitrile reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4,4-Dimethoxybutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the acid-catalyzed reaction of 3-cyanopropionaldehyde with methanol. The aldehyde is converted to its dimethyl acetal, this compound.
Q2: What are the critical parameters to control during the synthesis?
The key parameters to control are temperature, moisture, and the purity of reagents. The reaction is typically sensitive to water, which can lead to the hydrolysis of the acetal product back to the aldehyde. Ensuring anhydrous conditions and using dry methanol are crucial for achieving a high yield. The choice and concentration of the acid catalyst also play a significant role in the reaction rate and the formation of byproducts.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Presence of Water: Moisture in the reagents or reaction setup can hydrolyze the product.
-
Suboptimal Catalyst Concentration: Too little catalyst can lead to an incomplete reaction, while too much can promote side reactions.
-
Reaction Temperature: The reaction may require specific temperature control to proceed efficiently without promoting byproduct formation.
-
Purity of Starting Materials: Impurities in the 3-cyanopropionaldehyde or methanol can interfere with the reaction.
Q4: I am observing an unexpected peak in my GC-MS analysis. What could it be?
An unexpected peak could correspond to several potential byproducts. The most common ones are related to side reactions of the starting materials or the product. A thorough analysis of the mass spectrum and comparison with known compounds is necessary for identification.
Troubleshooting Guide: Identifying Unexpected Byproducts
The formation of unexpected byproducts is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and mitigating these impurities.
Potential Unexpected Byproducts and Their Formation Mechanisms
| Byproduct Name | Chemical Structure | Potential Formation Mechanism |
| 3-Methoxypropenenitrile | CH₃OCH=CHCN | Elimination of methanol from this compound, often promoted by strong bases or high temperatures. |
| 4-Oxobutanenitrile (3-Cyanopropionaldehyde) | OHCCH₂CH₂CN | Incomplete reaction or hydrolysis of the this compound product back to the starting aldehyde due to the presence of water. |
| Polymers of 3-Cyanopropionaldehyde | -(CH(CHO)CH₂)-n | Polymerization of the starting aldehyde, which can be catalyzed by acidic or basic impurities. |
| Methyl 4,4-dimethoxybutanoate | (CH₃O)₂CH(CH₂)₂COOCH₃ | If the nitrile group undergoes hydrolysis to a carboxylic acid followed by esterification under the acidic reaction conditions. This is less common but possible with prolonged reaction times or high acid concentrations. |
Experimental Protocols for Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically suitable.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Data Analysis: Compare the obtained mass spectra of the unknown peaks with a spectral library (e.g., NIST) for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the characteristic signals of the expected product and potential byproducts. For example, the aldehyde proton of 4-oxobutanenitrile would appear around 9.8 ppm.
-
¹³C NMR: Provides information about the carbon skeleton and functional groups, aiding in the structural elucidation of impurities.
Troubleshooting Workflow
Technical Support Center: Synthesis and Handling of 4,4-Dimethoxybutanenitrile
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of 4,4-Dimethoxybutanenitrile. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a colorless to light yellow liquid.[1] Its key properties are summarized in the table below. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
Q2: What are the common synthetic routes to produce this compound?
A2: The most common laboratory synthesis involves the acid-catalyzed acetalization of 3-cyanopropionaldehyde with methanol or trimethyl orthoformate.[3] Another potential route is the reaction of 4-chlorobutyronitrile with sodium methoxide.[4]
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
Q4: What are the primary downstream reactions of this compound?
A4: The nitrile and acetal functionalities allow for a range of transformations. The nitrile group can be hydrolyzed to a carboxylic acid (4,4-dimethoxybutanoic acid) or reduced to a primary amine (4,4-dimethoxybutan-1-amine).[5] The acetal group is a protecting group for the aldehyde and can be hydrolyzed under acidic conditions to yield 4-oxobutanenitrile.
Q5: What are the main safety hazards associated with this compound?
A5: this compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | [2] |
| CAS Number | 14618-78-1 | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 90-91 °C at 14 mmHg | [1] |
| Density | 0.992 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.419 | [1] |
| Flash Point | 193 °F (90 °C) | [1] |
| Water Solubility | Soluble | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 4.40 (t, 1H), 3.32 (s, 6H), 2.40 (t, 2H), 1.95 (q, 2H) | [2] |
| ¹³C NMR (CDCl₃) | δ (ppm): 119.5 (CN), 103.5 (CH(OMe)₂), 53.0 (OCH₃), 30.0 (CH₂), 15.0 (CH₂) | [6] |
| IR (neat) | ν (cm⁻¹): 2940 (C-H), 2250 (C≡N), 1125, 1070 (C-O) | [2] |
| Mass Spectrum (GC-MS) | m/z: 98, 75 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Cyanopropionaldehyde
This protocol describes the acid-catalyzed acetalization of 3-cyanopropionaldehyde using methanol and trimethyl orthoformate.
Materials:
-
3-Cyanopropionaldehyde
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA) or concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
To a stirred solution of 3-cyanopropionaldehyde (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated HCl (approximately 0.1 mol%).[3]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
To the remaining residue, add water and extract the product with dichloromethane or diethyl ether (3 x 5 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Reduction of this compound to 4,4-Dimethoxybutan-1-amine
This protocol details the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LAH).
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LAH (1.5 equivalents) in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of:
-
Water (x mL, where x = grams of LAH used)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite and wash the filter cake with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-dimethoxybutan-1-amine.
-
If necessary, purify the product by distillation.
Troubleshooting Guides
Synthesis & Scale-Up of this compound
Q: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
A: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Cause: Insufficient catalyst, short reaction time, or low temperature.
-
Solution: Increase the catalyst loading slightly.[3] Ensure the reaction is stirred for an adequate duration, monitoring by TLC or GC-MS until the starting material is consumed. While the reaction proceeds at room temperature, gentle warming (to 40-50 °C) can be employed if the reaction is sluggish, but be mindful of potential side reactions.
-
-
Presence of Water:
-
Cause: Non-anhydrous reagents or glassware. Water will consume the trimethyl orthoformate and can shift the equilibrium back towards the starting materials.[7]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous methanol and fresh trimethyl orthoformate. Running the reaction under an inert atmosphere (nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Loss During Workup:
-
Cause: Incomplete extraction of the product from the aqueous layer.
-
Solution: this compound has some water solubility.[1] Perform multiple extractions (at least 3) with the organic solvent to ensure maximum recovery. Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.
-
-
Side Reactions:
-
Cause: Polymerization of the starting aldehyde or formation of other byproducts under strongly acidic conditions.
-
Solution: Use only a catalytic amount of acid.[3] A large excess of acid can promote side reactions. If using concentrated HCl, add it dropwise and monitor the reaction temperature.
-
Q: I am observing significant byproduct formation during the synthesis. What are the likely impurities and how can I minimize them?
A: The most common byproducts are related to the starting materials and the reaction conditions.
-
Unreacted 3-Cyanopropionaldehyde:
-
Cause: Incomplete reaction.
-
Solution: See the "Incomplete Reaction" section in the previous question.
-
-
Hemiacetal Intermediate:
-
Cause: The reaction has not gone to completion to form the full acetal.
-
Solution: Ensure a slight excess of methanol and trimethyl orthoformate is used and allow for sufficient reaction time.
-
-
Polymerization Products:
-
Cause: Aldehydes, especially in the presence of strong acids or bases, can polymerize.
-
Solution: Maintain a controlled temperature and use only a catalytic amount of acid. Add the acid catalyst slowly to the reaction mixture.
-
Q: I am scaling up the synthesis of this compound and facing issues with reaction control and product purity. What should I consider?
A: Scaling up introduces challenges related to heat and mass transfer.
-
Exothermic Reaction:
-
Cause: The acetalization reaction can be exothermic, especially with the addition of a strong acid catalyst. On a larger scale, this heat can accumulate.
-
Solution: Use a reactor with efficient cooling and temperature control. Add the acid catalyst slowly and monitor the internal temperature of the reactor. For very large scales, consider a semi-batch process where the starting material is added portion-wise.
-
-
Efficient Mixing:
-
Cause: Inadequate mixing can lead to localized "hot spots" and incomplete reaction.
-
Solution: Use a mechanical stirrer with an appropriately sized impeller to ensure homogenous mixing throughout the reaction vessel.
-
-
Purification:
-
Cause: Simple distillation may not be sufficient to remove all impurities on a larger scale.
-
Solution: Fractional vacuum distillation is the recommended method for large-scale purification to achieve high purity.[8] The efficiency of the distillation column (number of theoretical plates) will be crucial.
-
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. youtube.com [youtube.com]
- 8. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
Best practices for storing and handling 4,4-Dimethoxybutanenitrile to maintain purity
This technical support center provides best practices for storing and handling 4,4-Dimethoxybutanenitrile to maintain its purity, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, shaded, and well-ventilated area in a tightly closed container.[1][2][3] For extended storage, maintaining an inert atmosphere, for example by storing under argon or nitrogen, is recommended to prevent potential degradation.[1] While some suppliers suggest room temperature storage is adequate for short periods, controlled, cooler temperatures are preferable.[4]
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield to protect the eyes, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[1]
Q3: Is this compound sensitive to air or moisture?
A3: Yes, the acetal functional group in this compound is sensitive to acidic conditions, which can be exacerbated by the presence of moisture, leading to hydrolysis.[5] Therefore, it is crucial to handle the compound in a dry environment and store it in a tightly sealed container to minimize exposure to atmospheric moisture.
Q4: What are the known incompatibilities of this compound?
A4: this compound should be kept away from strong oxidizing agents and strong acids.[3] Contact with acidic substances can catalyze the hydrolysis of the acetal group.[5] It is also important to avoid sources of ignition such as heat, sparks, and open flames, as the compound is combustible.[1][2][3]
Q5: What should I do in case of a spill?
A5: In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources.[1] Wear appropriate personal protective equipment, including respiratory protection if necessary.[1] Absorb the spill with an inert material such as sand or vermiculite and collect it into a suitable container for disposal.[6] Avoid allowing the spill to enter drains or waterways.[1]
Troubleshooting Guides
Issue 1: Decreased Purity or Presence of Impurities in this compound
-
Possible Cause: Degradation of the compound due to improper storage or handling. The primary degradation pathway is the acid-catalyzed hydrolysis of the acetal group.[5]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, away from light and in a tightly sealed container under an inert atmosphere.
-
Check for Acidic Contamination: The presence of acidic impurities can accelerate degradation. Consider the purity of solvents and other reagents used with the compound.
-
Purity Analysis: Perform a purity analysis using a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: The use of partially degraded this compound can lead to inconsistent results in sensitive applications.
-
Troubleshooting Steps:
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment.
-
Purification: If a fresh sample is unavailable, consider purifying the existing material. The appropriate purification method will depend on the nature of the impurities.
-
Monitor Purity Over Time: If you are using a larger bottle over an extended period, it is good practice to periodically check the purity to ensure it remains within the acceptable range for your application.
-
Purity and Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent exposure to atmospheric moisture and oxygen, which can contribute to degradation.[1] |
| Container | Amber Glass Bottle with a Secure Cap | To protect from light and ensure a tight seal against moisture. |
| Purity Specification | >97% | A common purity level for this compound.[4] |
Experimental Protocols
Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your instrument and column.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution until the sample is fully dissolved.
-
-
GC Instrument and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of the main peak corresponding to this compound to determine its purity.
-
Identify any impurity peaks by comparing their retention times to known standards, if available.
-
Visualizations
References
Validation & Comparative
Spectral data comparison for isomers of 4,4-Dimethoxybutanenitrile
A Comprehensive Spectroscopic Comparison of 4,4-Dimethoxybutanenitrile and its Isomer 2,4-Dihydroxy-3,3-dimethylbutanenitrile
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomers is critical. Subtle structural variations between isomers can lead to significant differences in chemical reactivity and biological activity. This guide provides a detailed comparison of the spectral data for this compound and its structural isomer, 2,4-Dihydroxy-3,3-dimethylbutanenitrile, to facilitate their differentiation. Both compounds share the molecular formula C₆H₁₁NO₂.[1][2]
The comparison focuses on key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structures and Isomeric Relationship
The relationship between this compound and 2,4-Dihydroxy-3,3-dimethylbutanenitrile is that of structural isomers. While both possess a four-carbon chain and a nitrile group, they differ in the placement and nature of their oxygen-containing functional groups and in their carbon skeleton. This compound is a linear chain with two methoxy groups on the terminal carbon, whereas 2,4-Dihydroxy-3,3-dimethylbutanenitrile has a branched structure with two hydroxyl groups and two methyl groups.
Caption: Structural relationship between this compound and its isomer.
Spectroscopic Data Comparison
The structural differences between these two isomers result in distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity of molecules. The chemical shifts (δ) and multiplicities of the signals in ¹H and ¹³C NMR spectra are unique to each isomer.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~3.3 (s, 6H) | Singlet | 2 x -OCH₃ |
| ~2.4 (t, 2H) | Triplet | -CH₂-C≡N | |
| ~1.9 (m, 2H) | Multiplet | -CH₂-CH₂- | |
| ~4.4 (t, 1H) | Triplet | -CH(OCH₃)₂ | |
| 2,4-Dihydroxy-3,3-dimethylbutanenitrile | ~1.1 (s, 6H) | Singlet | 2 x -CH₃ |
| ~3.5 (s, 2H) | Singlet | -CH₂-OH | |
| ~4.2 (s, 1H) | Singlet | -CH(OH)- | |
| ~2.5-4.0 (br s, 2H) | Broad Singlet | 2 x -OH |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound [1] | ~15.0 | -C H₂-C≡N |
| ~30.0 | -C H₂-CH₂- | |
| ~53.0 | -OC H₃ | |
| ~102.0 | -C H(OCH₃)₂ | |
| ~119.0 | -C ≡N | |
| 2,4-Dihydroxy-3,3-dimethylbutanenitrile [3] | ~21.0 | -C(C H₃)₂ |
| ~40.0 | -C (CH₃)₂ | |
| ~65.0 | -C H(OH)- | |
| ~70.0 | -C H₂-OH | |
| ~118.0 | -C ≡N |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key differences in the IR spectra of these isomers will be the presence of a broad O-H stretching band for the dihydroxy isomer and the characteristic C-O stretching of the acetal in the dimethoxy compound.
Table 3: Key IR Spectral Data Comparison
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound [1] | ~2250 | C≡N stretch |
| ~1100-1200 | C-O stretch (acetal) | |
| ~2830, 2950 | C-H stretch | |
| 2,4-Dihydroxy-3,3-dimethylbutanenitrile | ~3400 (broad) | O-H stretch |
| ~2250 | C≡N stretch | |
| ~1050-1150 | C-O stretch (alcohol) | |
| ~2870, 2960 | C-H stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same nominal molecular weight, their fragmentation patterns will differ significantly due to their different structures.
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [1] | 129 | 98, 75, 68 |
| 2,4-Dihydroxy-3,3-dimethylbutanenitrile [2] | 129 | 111, 98, 83, 70 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Standard parameters for acquisition are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Logical Workflow for Isomer Differentiation
A systematic approach can be employed to distinguish between the two isomers using the available spectral data.
Caption: Workflow for differentiating the isomers using spectral data.
References
Reactivity Under Scrutiny: A Comparative Analysis of 4,4-Dimethoxybutanenitrile and Structurally Related Acetals
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount. This guide provides a detailed comparison of the reactivity of 4,4-dimethoxybutanenitrile with other structurally similar acetals, focusing on their stability and susceptibility to hydrolysis. By examining the electronic and structural factors that govern these reactions, this document aims to provide a predictive framework for the behavior of this and related compounds in various chemical environments.
Executive Summary
This compound is an aliphatic acetal that also contains a nitrile functional group. Its reactivity is primarily dictated by the acid-catalyzed hydrolysis of the acetal moiety and reactions involving the nitrile group. This guide focuses on the hydrolysis of the acetal group, a critical reaction in both synthetic chemistry and drug metabolism.
Comparative Analysis of Acetal Hydrolysis
The acid-catalyzed hydrolysis of acetals proceeds via a carbocation intermediate, and the stability of this intermediate is the primary determinant of the reaction rate. Electron-donating groups stabilize the carbocation and accelerate hydrolysis, while electron-withdrawing groups have the opposite effect.
To provide a quantitative comparison, the following table summarizes the half-lives (t½) for the hydrolysis of various acetals in acidic conditions, drawn from published experimental data. While data for this compound is absent, its predicted reactivity is included for contextual comparison.
| Acetal/Ketal | Structure | Substituent Effect | Half-life (t½) | Reference |
| Predicted: this compound | NC-CH₂CH₂CH(OCH₃)₂ | Electron-withdrawing (nitrile) | Slower than simple aliphatic acetals (Predicted) | N/A |
| 1,1-Dimethoxyethane | CH₃CH(OCH₃)₂ | Simple aliphatic | ~1-5 hours (in simulated gastric fluid)[1] | [1] |
| Acetaldehyde Diethyl Acetal | CH₃CH(OCH₂CH₃)₂ | Simple aliphatic | ~1-5 hours (in simulated gastric fluid)[1] | [1] |
| Acetone Dimethyl Ketal | (CH₃)₂C(OCH₃)₂ | Alkyl (ketal) | Faster than corresponding acetal (more stable carbocation) | |
| Benzaldehyde Dimethyl Acetal | C₆H₅CH(OCH₃)₂ | Aryl | ~4 minutes (in TFA/D₂O/CD₃CN) | |
| p-Trifluoromethylbenzaldehyde Dimethyl Acetal | CF₃-C₆H₄-CH(OCH₃)₂ | Electron-withdrawing (aryl) | ~12.3 hours (in TFA/D₂O/CD₃CN) | |
| p-Methoxybenzaldehyde Dimethyl Acetal | CH₃O-C₆H₄-CH(OCH₃)₂ | Electron-donating (aryl) | ~70.4 hours (at pH 5) |
Note: The reaction conditions vary between studies, which significantly impacts the absolute half-life values. However, the relative trends provide a valuable comparison of reactivity.
Experimental Protocols
To ensure a standardized comparison of acetal reactivity, the following experimental protocol for determining the half-life of acetal hydrolysis is recommended. This method is adapted from studies on the pH sensitivity of acetals.
Objective: To determine the pseudo-first-order rate constant and half-life of acetal hydrolysis under acidic conditions.
Materials:
-
Acetal substrate (e.g., this compound)
-
Deuterated solvent (e.g., D₂O, CD₃CN)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the acetal substrate in an appropriate deuterated solvent (e.g., 25 mM in CD₃CN).
-
Prepare a stock solution of the acid catalyst in D₂O (e.g., 50 mM TFA in D₂O).
-
In an NMR tube, combine the acetal solution and the acid solution in a defined ratio (e.g., 0.3 mL of acetal solution and 0.1 mL of acid solution).
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals.
-
Monitor the disappearance of the acetal proton signals (e.g., the methoxy protons or the CH proton of the acetal) and the appearance of the corresponding aldehyde and alcohol signals.
-
Integrate the relevant peaks at each time point.
-
Plot the natural logarithm of the acetal concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life using the equation: t½ = 0.693 / k.
Reactivity of the Nitrile Group
In addition to the acetal functionality, this compound possesses a nitrile group. The reactivity of the nitrile group is characterized by the electrophilicity of the carbon atom.[2] This allows for a variety of transformations, including:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.
-
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis.
The presence of the acetal group can influence the reactivity of the nitrile, and vice versa, through electronic effects. However, under conditions of acid-catalyzed acetal hydrolysis, the primary reaction is expected to occur at the acetal moiety, as it is generally more labile under these conditions.
Visualizing the Reactivity Landscape
To better understand the factors influencing acetal hydrolysis, the following diagrams illustrate the key concepts.
Figure 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
Figure 2: Influence of Substituents on Acetal Hydrolysis Rate.
Conclusion
In the absence of direct experimental data for the hydrolysis of this compound, a comparative analysis based on established structure-reactivity relationships provides valuable insights for researchers. The electron-withdrawing nature of the γ-nitrile group is predicted to decrease the rate of acid-catalyzed hydrolysis of the acetal moiety when compared to simple, unsubstituted aliphatic acetals. For definitive quantitative comparisons, further experimental investigation following the outlined protocols is recommended. This guide serves as a foundational resource for predicting the chemical behavior of this and structurally related bifunctional molecules in various research and development settings.
References
Evaluating greener alternative solvents for reactions with 4,4-Dimethoxybutanenitrile
A Comparative Guide to Greener Alternatives for Reactions with 4,4-Dimethoxybutanenitrile and its Analogs
For researchers, scientists, and professionals in drug development, the push for sustainable chemistry is reshaping the landscape of synthetic route design. The choice of solvent, a major contributor to the environmental footprint of chemical processes, is a critical consideration. This guide provides a comparative evaluation of greener alternative solvents for key chemical transformations involving this compound and structurally similar aliphatic nitriles. By presenting experimental data and detailed protocols, we aim to empower chemists to make informed decisions that align with the principles of green chemistry without compromising reaction efficiency.
The selection of an appropriate solvent is a multi-faceted challenge, balancing reaction performance with safety, health, and environmental considerations. Traditional solvents such as tetrahydrofuran (THF), toluene, and chlorinated hydrocarbons, while effective for a wide range of reactions, are often associated with significant environmental and health risks. In response, a new generation of greener solvents, including bio-derived options like 2-methyltetrahydrofuran (2-MeTHF), Cyrene™, and γ-valerolactone (GVL), are gaining prominence. These alternatives offer reduced toxicity, improved biodegradability, and a more sustainable lifecycle.
This guide focuses on three common and critical reactions of nitriles: alkylation, reduction, and hydrolysis. For each transformation, we present a comparison of a traditional solvent system with a greener alternative, using experimental data from studies on aliphatic nitriles as a proxy where data for this compound is not available.
Greener Solvent Selection Workflow
The process of selecting a greener solvent can be systematically approached. The following workflow outlines a logical sequence of considerations, from initial screening to final implementation.
Caption: A workflow diagram for the systematic selection of greener alternative solvents.
Comparative Data: Traditional vs. Greener Solvents
The following tables summarize quantitative data for key nitrile reactions, comparing the performance of traditional solvents with greener alternatives. As direct comparative studies on this compound are limited, data from analogous aliphatic nitriles are presented to illustrate the potential of these greener solvents.
Table 1: Alkylation of Nitriles
| Parameter | Traditional Method | Greener Alternative |
| Reaction | Alkylation of Toluene with Benzyl Chloride | Reductive Alkylation of Nitriles with Ketones |
| Nitrile Substrate | Not applicable (Aromatic hydrocarbon) | Benzonitrile (and other nitriles) |
| Solvent | Toluene | 2-Methyltetrahydrofuran (2-MeTHF) |
| Catalyst/Reagent | Fe/Al-SBA15-BM | Co/N-SiC, H₂ (1.5 MPa) |
| Temperature | 84 °C | 110 °C |
| Reaction Time | Not specified | 20 h |
| Yield | 99% conversion of benzyl chloride | Up to 95% isolated yield |
| Reference | [1] | [2] |
Table 2: Reduction of Nitriles to Primary Amines
| Parameter | Traditional Method | Greener Alternative |
| Reaction | Reduction of Nitrile to Primary Amine | Catalytic Hydrogenation of Nitrile to Primary Amine |
| Nitrile Substrate | Generic Aliphatic Nitrile | Valeronitrile |
| Solvent | Tetrahydrofuran (THF) | Ethanol |
| Reagent/Catalyst | Lithium Aluminium Hydride (LiAlH₄) | Raney®-Nickel |
| Temperature | Room Temperature | Not specified |
| Pressure | Atmospheric | Not specified |
| Reaction Time | 4 h | Not specified |
| Yield | Generally high (quantitative) | High (rate comparable to double bond hydrogenation) |
| Reference | [3][4][5] | [6] |
Table 3: Hydrolysis of Nitriles to Carboxylic Acids
| Parameter | Traditional Method | Greener Alternative |
| Reaction | Acid-Catalyzed Hydrolysis of Nitrile | Supercritical Water Hydrolysis of Nitrile |
| Nitrile Substrate | Valeronitrile | Valeronitrile |
| Solvent | Water (with concentrated HCl) | Supercritical Water |
| Reagent | Concentrated HCl | None (water acts as both solvent and reagent) |
| Temperature | Reflux | 400-500 °C |
| Pressure | Atmospheric | 30 MPa |
| Reaction Time | Not specified | < 100 seconds |
| Yield | High | High yields of valeric acid |
| Reference | [7][8] | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols are intended to serve as a starting point for laboratory work and may require optimization for specific substrates and scales.
Protocol 1: Reductive Alkylation of Nitriles in 2-MeTHF (Greener Alternative)
This protocol is based on the cobalt-catalyzed reductive alkylation of nitriles with ketones.[2]
-
Materials: Cobalt on nitrogen-doped silicon carbide (Co/N-SiC) catalyst, nitrile substrate (e.g., benzonitrile, 1.0 mmol), ketone (e.g., acetone, 3.0 mmol), 2-methyltetrahydrofuran (2-MeTHF, 6 mL).
-
Apparatus: A high-pressure autoclave equipped with a magnetic stirrer.
-
Procedure:
-
To the autoclave, add the Co/N-SiC catalyst (118 mg, 4.0 wt% Co, 0.08 mmol Co).
-
Add the nitrile substrate and the ketone to the autoclave.
-
Add 2-MeTHF as the solvent.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 1.5 MPa with hydrogen.
-
Heat the reaction mixture to 110 °C with stirring for 20 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture is then worked up to isolate the product. The isolated yields are reported for the corresponding hydrochloride salts.
-
Protocol 2: Reduction of a Nitrile with LiAlH₄ in THF (Traditional Method)
This is a general procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride.[3][4][5]
-
Materials: Lithium aluminum hydride (LiAlH₄, 1.5 eq.), nitrile substrate (1 eq.), anhydrous tetrahydrofuran (THF, 10 vol), water, 10% NaOH solution.
-
Apparatus: A round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF in the round-bottom flask at 0 °C.
-
Slowly add a solution of the nitrile in THF to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the successive slow addition of water (1 vol), 10% NaOH solution (1.5 vol), and water (3 vol).
-
Filter the resulting suspension through celite and wash the filter cake with ethyl acetate or dichloromethane.
-
Separate the layers of the filtrate, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Protocol 3: Supercritical Water Hydrolysis of Valeronitrile (Greener Alternative)
This protocol is based on the hydrolysis of valeronitrile in supercritical water.[7]
-
Materials: Valeronitrile.
-
Apparatus: A continuous high-pressure laboratory-scale apparatus designed for supercritical water reactions.
-
Procedure:
-
The reaction is performed in a continuous flow system.
-
Water is heated and pressurized to supercritical conditions (400-500 °C and 30 MPa).
-
Valeronitrile is introduced into the supercritical water stream.
-
The residence time in the heated reaction zone is controlled to be less than 100 seconds.
-
The reaction mixture is then rapidly cooled and depressurized.
-
The product, valeric acid, is collected and analyzed.
-
Conclusion
The transition to greener solvents is a cornerstone of sustainable chemical manufacturing. While traditional solvents have a long history of utility, the data presented in this guide demonstrates that greener alternatives can offer comparable or even superior performance in key reactions of aliphatic nitriles, such as this compound. The provided workflow, comparative tables, and experimental protocols are intended to be a valuable resource for chemists seeking to integrate green chemistry principles into their daily work. By embracing these greener alternatives, the scientific community can collectively reduce the environmental impact of chemical synthesis, paving the way for a more sustainable future in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Alternatives to Mitsunobu reaction for cyclization steps after using 4,4-Dimethoxybutanenitrile
For researchers and professionals in drug development, the intramolecular cyclization of molecules is a critical step in the synthesis of numerous heterocyclic compounds. While the Mitsunobu reaction has long been a staple for this transformation, its drawbacks, including stoichiometric byproduct formation and the use of hazardous reagents, have spurred the development of viable alternatives. This guide provides an objective comparison of common alternatives to the Mitsunobu reaction for the cyclization of intermediates, particularly those derived from precursors like 4,4-dimethoxybutanenitrile, supported by available experimental data.
The synthesis of nitrogen-containing heterocycles, such as piperidines and pyrrolidines, often involves the cyclization of an amino alcohol or a related bifunctional precursor. The Mitsunobu reaction, which facilitates the condensation of an alcohol with a nucleophile using a phosphine and an azodicarboxylate, has been a popular choice for this purpose due to its reliability and stereospecificity. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate product purification. Furthermore, the reagents themselves, particularly diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), are hazardous.
This guide explores three primary alternatives for the intramolecular cyclization of amino alcohols: Sulfonylation followed by Intramolecular Nucleophilic Substitution, Intramolecular Reductive Amination, and the Appel Reaction.
Comparison of Cyclization Methodologies
| Reaction | General Transformation | Key Reagents | Typical Yields | Key Advantages | Key Disadvantages |
| Mitsunobu Reaction | R-OH + H-Nuc -> R-Nuc | PPh₃, DEAD or DIAD | 60-95% | Mild conditions, high stereoinversion. | Stoichiometric byproducts (PPh₃=O, hydrazine), hazardous reagents. |
| Sulfonylation-Cyclization | 1. R-OH -> R-OMs/OTs2. R-OMs/OTs -> Cyclic Amine | 1. MsCl or TsCl, base (e.g., Et₃N, pyridine)2. Base (e.g., K₂CO₃, NaH) | 70-90% (two steps) | Readily available and less hazardous reagents, clean reaction profile. | Two-step process, may require harsher conditions for cyclization. |
| Intramolecular Reductive Amination | OHC-R-NH₂ -> Cyclic Amine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | 65-85% | One-pot procedure, mild reducing agents can be used. | Requires an aldehyde or ketone precursor, potential for side reactions. |
| Appel Reaction | R-OH -> R-X (in situ) -> Cyclic Amine | PPh₃, CBr₄ or CCl₄ | 50-80% | In situ activation of the alcohol. | Stoichiometric PPh₃=O byproduct, use of halogenated solvents. |
Reaction Pathways and Logical Relationships
The choice of cyclization strategy depends on the specific substrate and the desired outcome. The following diagrams illustrate the general workflows for the Mitsunobu reaction and its alternatives.
Safety Operating Guide
Proper Disposal of 4,4-Dimethoxybutanenitrile: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 4,4-Dimethoxybutanenitrile, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedures for the proper disposal of this compound, a nitrile compound that is harmful if swallowed, in contact with skin, or inhaled. Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing chemical contamination.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and mitigates potential health risks.
Table 1: Personal Protective Equipment (PPE) and Safety Precautions
| Protective Equipment/Precaution | Specifications and Procedures |
| Hand Protection | Wear chemically resistant gloves (e.g., Nitrile rubber). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or splash hazards. |
| Skin and Body Protection | Wear a lab coat, long-sleeved shirt, and pants. Ensure no skin is exposed. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary. |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
A. Minor Spill (less than 100 mL) in a Ventilated Area:
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Ensure Ventilation: Work within a fume hood if possible.
-
Containment: Use an inert absorbent material such as vermiculite, dry sand, or earth to cover the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Disposal: The sealed container should be labeled as "Hazardous Waste: this compound spill debris" and disposed of through the institution's hazardous waste management program.
B. Major Spill (greater than 100 mL) or Spill in a Poorly Ventilated Area:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Restrict Access: Prevent entry to the affected area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Professional Cleanup: Do not attempt to clean up a major spill without proper training and equipment. Await the arrival of trained emergency response personnel.
III. Waste Disposal Procedures
Proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]
A. Unused or Excess Product:
-
Original Container: If possible, keep the chemical in its original container.[4]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
-
Waste Collection: Arrange for pickup and disposal through your institution's hazardous waste management program.
B. Contaminated Materials:
-
Collection: All materials contaminated with this compound, including used gloves, absorbent pads, and empty containers, must be collected as hazardous waste.[1]
-
Containerization: Place these materials in a clearly labeled, sealed, and compatible waste container.[2]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2] After triple-rinsing, the container can be disposed of as regular waste, with the label defaced.[1]
C. Chemical Treatment (for trained personnel only):
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4,4-Dimethoxybutanenitrile
This guide provides immediate and essential safety, logistical, and operational information for handling 4,4-Dimethoxybutanenitrile (CAS RN: 14618-78-1). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented in the table below for easy reference.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol [3] |
| CAS Number | 14618-78-1 |
| Appearance | Clear, colorless to light yellow/orange liquid |
| Density | 0.992 g/mL at 25°C[1][2] |
| Boiling Point | 90-91°C at 14 mmHg[1][2] |
| Melting Point | -119.1°C[1] |
| Refractive Index | n20/D 1.419 (lit.)[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3] Adherence to proper PPE protocols is mandatory to minimize exposure.
| Hazard | GHS Classification | Recommended PPE |
| Acute Oral Toxicity | Warning (H302) | Standard laboratory PPE |
| Acute Dermal Toxicity | Warning (H312) | Nitrile gloves (minimum 6-8 mil thickness), lab coat |
| Acute Inhalation Toxicity | Warning (H332) | Chemical fume hood, respiratory protection if necessary |
| Eye Irritation | (Not explicitly classified, but good practice) | Safety goggles or face shield |
Note on Glove Selection:
For handling this compound, nitrile gloves are recommended.[5] A thickness of 6-8 mils provides a good balance of protection against chemical splashes and dexterity for laboratory manipulations.[6][7][8] Thinner gloves (4-5 mil) may be suitable for tasks with minimal risk of direct contact, while heavy-duty gloves (9-10 mil) should be considered for tasks with a higher risk of exposure or when handling larger quantities.[6][7] Always inspect gloves for any signs of degradation or perforation before use.
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol should be followed when working with this compound:
-
Preparation and Precaution:
-
Ensure a chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible.
-
Don the appropriate PPE as specified in the table above.
-
Have a spill kit readily available.
-
-
Handling the Chemical:
-
Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Use compatible laboratory equipment (e.g., glass, stainless steel).
-
When transferring the liquid, use a pipette or a syringe to minimize the risk of spills.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove and properly dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or involves other hazardous materials, contact your institution's emergency response team.
-
-
Spill Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are present.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent materials, and empty containers, must be collected in a separate, labeled hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company. Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 4,4-Dimethoxybutyronitrile | C6H11NO2 | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4-Dimethoxybutyronitrile [webbook.nist.gov]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. Guide to Nitrile Glove Thickness: Choosing Your Safety Level [bracketcompany.ca]
- 7. gloves.com [gloves.com]
- 8. sumirubber.com [sumirubber.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
